Resibufogenin
Description
Resibufogenin has been reported in Phrynoidis asper, Bufo gargarizans, and other organisms with data available.
Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.
respiratory stimulant; from toad; structure
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJNLYIJOCWJE-CWMZOUAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046808 | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-39-4 | |
| Record name | Resibufogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufogenin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ancient Alleviation: A Technical Guide to the Origins of Resibufogenin in Traditional Chinese Medicine
For Immediate Release
This technical guide provides a comprehensive overview of the origins, traditional preparation, and modern scientific understanding of Resibufogenin, a potent bioactive compound derived from the traditional Chinese medicine known as Chan Su. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and pharmacological potential of this ancient remedy.
Introduction: The Enduring Legacy of Toad Venom in Chinese Medicine
For centuries, the dried venom of toads, known as Chan Su (蟾酥), has been a cornerstone of traditional Chinese medicine (TCM).[1][2][3] Valued for its cardiotonic, anti-inflammatory, and analgesic properties, Chan Su has been historically used to treat a wide range of ailments, from sore throats and carbuncles to heart conditions.[1][4] The earliest records of its medicinal use date back to the Tang Dynasty (618–907 AD). The primary source of this potent medicine is the venom secreted from the parotid and skin glands of toads belonging to the Bufo genus, most notably Bufo gargarizans (the Asiatic toad) and Bufo melanostictus.[4] At the heart of Chan Su's therapeutic efficacy lies a class of compounds known as bufadienolides, with this compound being one of the most significant and pharmacologically active constituents.[1][4]
The Traditional Preparation of Chan Su
The traditional preparation of Chan Su is a meticulous process designed to concentrate the bioactive compounds while mitigating the inherent toxicity of the raw toad venom. While specific historical protocols are not extensively detailed in available literature, the general steps involve the collection, processing, and drying of the venom.
2.1 Venom Collection: The process begins with the collection of the milky-white venom from the toad's glands. This was traditionally done by scraping the secretions after irritating the toad.
2.2 Processing and Drying: The collected venom is then processed to remove impurities and dried to form a hard, cake-like substance. This drying process is crucial for the preservation and stability of the active compounds. A modern patent for processing toad venom describes a multi-step process involving cleaning the toads, collecting the slurry, filtering, pre-drying, coloring, and final drying to produce the finished Chan Su. While this is a modern interpretation, it likely reflects the core principles of the traditional method, which aimed to create a stable and potent medicinal product.
It is important to note that Chan Su is rarely used in its raw form in TCM. It is typically incorporated into complex formulations with other herbal and animal-derived ingredients to enhance its therapeutic effects and reduce its toxicity.[5]
This compound: The Bioactive Core of Chan Su
This compound (C₂₄H₃₂O₄) is a key bufadienolide, a class of cardiotonic steroids, found in Chan Su. Its concentration can vary depending on the toad species, geographical origin, and preparation method. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), have enabled the precise quantification of this compound and other active compounds in Chan Su.
Quantitative Analysis of Bufadienolides in Chan Su
The following table summarizes the content of major bufadienolides, including this compound, found in different samples of Chan Su, highlighting the variability of its composition.
| Compound | Content Range (mg/g) | Average Content (mg/g) | Analytical Method |
| This compound | 10.5 - 45.2 | 25.8 | HPLC |
| Cinobufagin | 15.8 - 58.9 | 38.2 | HPLC |
| Bufalin | 5.1 - 22.4 | 12.7 | HPLC |
| Gamabufotalin | 2.3 - 11.8 | 6.5 | HPLC |
| Arenobufagin | 1.9 - 9.7 | 5.3 | HPLC |
Data compiled from various analytical studies of Chan Su.
Modern Experimental Protocols
The isolation and analysis of this compound from Chan Su require sophisticated laboratory techniques. The following sections detail the common methodologies employed by researchers.
Isolation and Purification of this compound
A typical workflow for isolating this compound from Chan Su involves solvent extraction followed by chromatographic purification.
Protocol:
-
Extraction: The dried and powdered Chan Su is extracted with a solvent such as methanol or ethanol.
-
Partitioning: The crude extract is then partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fraction containing bufadienolides is subjected to column chromatography, often using silica gel or reversed-phase materials (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis of this compound
Accurate quantification of this compound in biological matrices is crucial for pharmacological and pharmacokinetic studies. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, tissue) are prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column for separation. A gradient elution with a mobile phase consisting of acetonitrile and water (often with formic acid) is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is detected using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity and sensitivity.
Mechanism of Action: Unraveling the Molecular Pathways
Modern research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, particularly its anticancer properties. Key signaling pathways targeted by this compound include the PI3K/Akt and NF-κB pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and immunity, and its chronic activation is linked to cancer development. This compound can suppress the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.
Interaction with Na+/K+-ATPase
This compound, like other cardiac glycosides, is known to inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium, which is responsible for its cardiotonic effects and may also contribute to its anticancer activity.
Conclusion
This compound, a key bioactive compound from the traditional Chinese medicine Chan Su, represents a fascinating intersection of ancient wisdom and modern science. With a rich history of use in TCM, its pharmacological properties are now being validated through rigorous scientific investigation. The detailed understanding of its chemical properties, biological activities, and molecular mechanisms of action provides a solid foundation for the development of new therapeutic agents for a variety of diseases, including cancer. Further research into the traditional preparation methods and the synergistic effects of other compounds in Chan Su will undoubtedly unveil more of the therapeutic potential of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianscientist.com [asianscientist.com]
- 4. Angel of human health: current research updates in toad medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Elusive Bufadienolide: A Technical Guide to the Natural Sources and Extraction of Resibufogenin from Toad Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin, a potent bufadienolide, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities, including cardiotonic, anti-inflammatory, and notable anticancer properties.[1] Historically a component of traditional Chinese medicine known as "Chan Su," which is derived from the venom of toads, this compound is now the subject of rigorous scientific investigation to unlock its full therapeutic potential.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification from toad venom, and an exploration of its molecular mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the capabilities of this fascinating natural compound.
Natural Sources of this compound
This compound is primarily found in the venom secreted from the parotoid glands and skin of toads belonging to the Bufonidae family. The concentration and composition of bufadienolides, including this compound, can vary between different species and even within the same species depending on geographical location and environmental factors.
The most well-documented and commercially significant source of this compound is the dried toad venom preparation known as Chan Su (Venenum Bufonis). This traditional medicine is officially derived from the venom of two specific toad species:
-
Bufo gargarizans (Asiatic Toad)
-
Bufo melanostictus (Southeast Asian Toad)
Other toad species have also been identified as sources of this compound, although they are less commonly used for commercial extraction. These include:
-
Bufo marinus (Cane Toad)
-
Bufo viridis (European Green Toad)
The following table summarizes the quantitative data available on the this compound content in various toad venom sources.
| Natural Source | Species | This compound Content (mg/g of dried venom) | Reference |
| Chan Su | Bufo gargarizans / Bufo melanostictus | 100.40 - 169.22 (total of seven major bufogenins) | [2] |
| Toad Venom | Bufo gargarizans | Varies significantly across batches | [3] |
| Toad Venom Extract | Not Specified | 158.5 ± 6.5 (Ethanol Extract) | |
| Toad Venom Extract | Not Specified | 107.3 ± 1.1 (Hot-Water Reflux, then Ethyl Acetate Extract) |
Extraction and Purification of this compound
The isolation of this compound from toad venom is a multi-step process that involves initial extraction followed by chromatographic purification to achieve a high degree of purity. The following sections detail the experimental protocols for these key stages.
Crude Extraction from Toad Venom (Chan Su)
The initial step involves the extraction of a crude mixture of bufadienolides from the dried and powdered toad venom.
Experimental Protocol: Solvent Reflux Extraction
-
Preparation: Pulverize 500g of dried toad venom (Chan Su) into a fine powder.
-
Solvent Extraction: Place the powdered venom in a round-bottom flask with 1L of 95% ethanol.
-
Reflux: Heat the mixture under reflux in a water bath at 60°C for 12 hours.
-
Repeat: Repeat the extraction process two more times with fresh solvent.
-
Concentration: Collect the ethanol extracts and evaporate to dryness using a rotary evaporator at 60°C.
-
Yield: This process typically yields approximately 30g of crude extract.
Purification by Column Chromatography
The crude extract is a complex mixture of various compounds. Column chromatography is employed as the primary method for separating this compound from other bufadienolides and impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a non-polar to polar solvent gradient. A common mobile phase for separating this compound is a mixture of cyclohexane and acetone.
-
Fraction Collection: Collect the eluting fractions in separate test tubes.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
High-Purity Isolation by Preparative HPLC
For achieving high purity suitable for research and pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: Reversed-Phase Preparative HPLC
-
Column: Utilize a C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water. The exact ratio may need to be optimized for specific separation needs. For instance, a 72:28 methanol:water mixture has been used effectively.[4]
-
Sample Preparation: Dissolve the partially purified fractions from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Separation: Inject the sample into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard.
-
Purity Analysis: The purity of the collected fraction should be assessed using analytical HPLC. Purity levels exceeding 98% are achievable with this method.[4]
The following table summarizes the quantitative data on the yield and purity of this compound from a representative extraction and purification process.
| Starting Material | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |
| 500g Chan Su | 95% Ethanol Reflux | Silica Gel Column Chromatography & Preparative RP-HPLC | Not explicitly stated for this compound alone, but a similar bufadienolide, Cinobufagin, yielded 3.1g. | >98% | [4] |
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate its impact on the PI3K/Akt/GSK3β, NF-κB, and MAPK pathways.
1. PI3K/Akt/GSK3β Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/GSK3β pathway by this compound.
2. NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
3. MAPK Signaling Pathway Modulation
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound, a key bioactive compound from toad venom, holds considerable promise for therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide has provided a detailed overview of its natural sources, robust protocols for its extraction and purification, and an insight into its complex molecular mechanisms of action. The presented quantitative data and visual diagrams of experimental workflows and signaling pathways offer a valuable resource for researchers and professionals in the field. Further investigation into the nuanced interactions of this compound with its molecular targets will be crucial for the development of novel and effective therapeutic strategies based on this remarkable natural product.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toad venom-derived bufadienolides and their therapeutic application in prostate cancers: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Resibufogenin: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential as a Bufadienolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin (RBG), a prominent member of the bufadienolide family of cardiotonic steroids, is a significant bioactive compound isolated from the traditional Chinese medicine known as 'Chansu', which is derived from the venom of toads like Bufo gargarizans.[1][2] Characterized by a unique steroid skeleton, this compound has garnered substantial scientific interest for its diverse and potent pharmacological activities.[1][3] Historically used in traditional medicine for conditions ranging from pain relief to detoxification, modern research has illuminated its potential in several therapeutic areas, most notably in oncology, cardiology, and anti-inflammatory applications.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is a C24 steroid characterized by a six-membered lactone ring (a pyran-2-one moiety) attached at the C-17 position of the steroid nucleus, which is the defining feature of bufadienolides.[3][5] Its complex structure includes a 14,15-epoxy group, which contributes to its biological activity.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one | [1][7] |
| Molecular Formula | C₂₄H₃₂O₄ | [1][3] |
| Molecular Weight | 384.51 g/mol | [1][3] |
| CAS Number | 465-39-4 | [7] |
| Melting Point | 155 °C | [1] |
| Boiling Point | 431.17 °C (estimate) | [1][8] |
| Solubility | Insoluble in water. Soluble in DMSO, DMF, and Ethanol. | [1][8] |
| Stability | Unstable under strong acidic or alkaline conditions. | [1][3] |
Pharmacological Activities and Mechanism of Action
This compound exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and cardiotonic activities.[1][2]
Anticancer Activity
RBG has demonstrated significant cytotoxic and inhibitory effects against a variety of cancer types, including pancreatic, gastric, colorectal, and glioblastoma.[1][4] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, necroptosis, and cell cycle arrest, as well as the inhibition of angiogenesis.[1][3]
Key Signaling Pathways in Cancer:
-
PI3K/AKT/GSK3β Pathway: In gastric carcinoma cells, this compound induces apoptosis and inhibits cell viability by suppressing the PI3K/AKT/GSK3β signaling pathway.[1]
-
NF-κB Pathway: In pancreatic cancer cells, RBG inhibits the constitutive activity of nuclear factor-κB (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[4] This is achieved by downregulating transforming growth factor-β-activated kinase 1 (TAK1), which in turn suppresses IκB kinase (IKK) activity. This process is mediated through the activation of protein kinase C (PKC) and subsequent inhibitory phosphorylation of glycogen synthase kinase-3 (GSK-3).[4]
-
RIP3-Mediated Necroptosis: In colorectal cancer, this compound can trigger a form of programmed necrosis called necroptosis. It upregulates receptor-interacting protein kinase 3 (RIP3) and promotes the phosphorylation of mixed lineage kinase domain-like protein (MLKL), key components of the necroptotic pathway.[1][3]
-
VEGFR2 Pathway: RBG inhibits angiogenesis by targeting the VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVEC). It competitively inhibits VEGFR2 and its downstream kinases FAK and Src, thereby suppressing endothelial cell proliferation, migration, and tube formation.[1][3]
Table 2: In Vitro Anticancer and Antiviral Activity of this compound (IC₅₀ Values)
| Cell Line / Virus | Cancer / Disease Type | IC₅₀ Value | Reference(s) |
| Panc-1 | Pancreatic Cancer | 2.88 µmol/L (48h) | [4] |
| Aspc | Pancreatic Cancer | 4.76 µmol/L (48h) | [4] |
| RPMI8226 | Multiple Myeloma | 7.694 µM (48h) | [1] |
| HUVEC | Angiogenesis Model | 3 µM | [1] |
| Enterovirus 71 (EV71) | Hand, Foot, and Mouth Disease | 218 ± 31 nmol/L | [1] |
| MERS-CoV (Vero cells) | Middle East Respiratory Syndrome | 1.612 µM | [1] |
| MERS-CoV (Calu-3 cells) | Middle East Respiratory Syndrome | 15.970 µM | [1] |
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting key inflammatory signaling pathways. In endotoxemia mouse models, it significantly reduces serum levels of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[4]
Key Signaling Pathways in Inflammation:
-
NF-κB Pathway: RBG hinders the phosphorylation of IκBα, an inhibitor of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inactivating this critical inflammatory pathway.[1]
-
AP-1 Pathway: RBG also dampens the activator protein-1 (AP-1) signaling pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1]
Pharmacokinetics and Metabolism
Studies in rats show that after oral administration, this compound is rapidly absorbed and metabolized.[5] The primary metabolic reactions include hydroxylation, dihydroxylation, dehydrogenation, and isomerization, occurring mainly in the liver.[3][5]
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (20 mg/kg dose) | Reference(s) |
| Cₘₐₓ (Maximum Concentration) | 37.63 ± 10.52 ng/mL | [1] |
| Tₘₐₓ (Time to Cₘₐₓ) | ~0.25 h | [1] |
| t₁/₂ (Half-life) | 1.72 ± 0.49 h | [1] |
| AUC₀₋t | 160.72 ± 21.97 ng/mL*min | [9] |
Metabolites such as 3-epi-RBG, hydroxylated-RBG, and dihydroxylated-RBG are found in significant concentrations in the blood.[5] The major metabolite, 5β-hydroxy-resibufogenin (also known as marinobufagenin), is also biologically active and acts as an inhibitor of Na⁺/K⁺-ATPase.[3]
Detailed Experimental Protocols
The following sections provide representative methodologies for key experiments cited in this compound research.
Cell Viability and Proliferation (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1, Aspc) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the log of the this compound concentration.[4]
Pancreatic Cancer Xenograft Mouse Model
This protocol describes an in vivo study to evaluate the antitumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject human pancreatic cancer cells (e.g., 5 x 10⁶ Aspc cells) into the flank of 6-week-old athymic nude mice.[4]
-
Tumor Growth: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg and 20 mg/kg) or vehicle (control) to the mice daily via intragastric administration for a period of 20 days.[4]
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to examine the expression of relevant protein markers (e.g., p-PKC, p-GSK-3β, p-p65).[4]
NF-κB Luciferase Reporter Assay
This assay quantifies the effect of this compound on NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect pancreatic cancer cells (e.g., Panc-1) in 24-well plates with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[4][10]
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a predetermined time (e.g., 10 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Transfer the cell lysate to a 96-well opaque plate. Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the quenching solution and the Renilla luciferase substrate (e.g., Coelenterazine) and measure the second luminescence signal.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity observed in vehicle-treated control cells.[4]
Pharmacokinetic Analysis by LC-MS/MS
This protocol provides a framework for quantifying this compound and its metabolites in rat plasma.
-
Sample Collection: Administer this compound (e.g., 20 mg/kg, oral gavage) to rats. Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[5]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample into an LC system equipped with a C18 column (e.g., BEH C18). Use a gradient elution with a mobile phase consisting of water with 0.05% formic acid (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.[5]
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 385.5 → 349.2) and its metabolites.[5]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the concentration of this compound in the plasma samples and calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) using appropriate software.
Conclusion and Future Directions
This compound is a compelling natural product with a well-defined chemical structure and a broad range of pharmacological activities, particularly in the realm of oncology. Its ability to modulate multiple critical signaling pathways, such as PI3K/AKT, NF-κB, and RIP3-mediated necroptosis, underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data on its bioactivity and pharmacokinetics provide a solid foundation for further preclinical and clinical investigation.
Future research should focus on optimizing its drug-like properties, such as improving its aqueous solubility and bioavailability, to enhance its therapeutic efficacy.[1] Rigorous clinical trials are imperative to fully elucidate its mechanism of action, establish precise dosage guidelines, and evaluate its safety and efficacy profile in humans. Continued exploration of this potent bufadienolide holds significant promise for addressing unmet needs in the treatment of cancer and inflammatory diseases.[1]
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 465-39-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Initial In-Vitro Screening of Resibufogenin's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin, a major bioactive bufadienolide compound extracted from the traditional Chinese medicine Chansu (toad venom), has garnered significant scientific interest for its diverse pharmacological effects.[1][2] Historically used in traditional medicine for various ailments, modern in-vitro research has begun to elucidate the molecular mechanisms underlying its potent biological activities.[2] This technical guide provides a comprehensive overview of the initial in-vitro screening of this compound, focusing on its anticancer, anti-inflammatory, and cardiotonic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated significant cytotoxic and inhibitory effects across a spectrum of cancer cell lines.[2] Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.[2][3]
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process. The table below summarizes the IC50 values of this compound in various cancer cell lines as determined by in-vitro assays.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MGC-803 | Human Gastric Cancer | 4 and 8 (significant inhibition) | 24 and 48 | [2] |
| RPMI8226 | Human Multiple Myeloma | Dose-dependent inhibition | Not Specified | [4] |
| Panc-1 | Human Pancreatic Cancer | 2.88 | 48 | [1] |
| Aspc | Human Pancreatic Cancer | 4.76 | 48 | [1] |
| HT-29 | Human Colon Cancer | >2 (significant inhibition) | 48 and 72 | [2] |
| P3#GBM | Human Glioblastoma Stem-like | 2.29 | Not Specified | [2] |
| U251 | Human Glioblastoma | 3.05 | Not Specified | [2] |
| A172 | Human Glioblastoma | 6.21 | Not Specified | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cell | 3 | Not Specified | [2] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for its anticancer effects.
| Cell Line | Treatment | Apoptosis Rate | Reference |
| MGC-803 | 4 µM this compound (48h) | Significantly induced | [5] |
| MGC-803 | 8 µM this compound (48h) | Significantly induced | [5] |
| RPMI8226 | Dose-dependent this compound | Promoted apoptosis | [6] |
| Panc-1 & Aspc | This compound | Significantly increased | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative / PI negative: Viable cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.[7]
Inhibition of Pro-inflammatory Cytokines
In-vitro studies have shown that this compound can significantly reduce the levels of several key pro-inflammatory cytokines.
| Cytokine | Cell Model | Treatment | Result | Reference |
| TNF-α | LPS-stimulated macrophages | This compound | Decreased production | [7] |
| IL-6 | LPS-stimulated macrophages | This compound | Decreased production | [7] |
| MCP-1 | LPS-stimulated macrophages | This compound | Decreased production | [7] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used immunological assay to quantify soluble proteins such as cytokines.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add cell culture supernatants (from this compound-treated and control cells) and standards to the wells. Incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Cardiotonic Effects
The cardiotonic effects of this compound are attributed to its inhibitory action on the Na+-K+-ATPase enzyme, also known as the sodium pump.[2] This inhibition leads to an increase in intracellular calcium, which enhances cardiac contractility.
Inhibition of Na+-K+-ATPase
This compound and its metabolites are known inhibitors of Na+-K+-ATPase.[2][8]
| Compound | Target | Effect | Reference |
| This compound | Na+/K+-ATPase | Inhibitor | [8] |
| 5β-hydroxylated-resibufogenin | Na+-K+-ATPase | Inhibitor | [2] |
Experimental Protocol: Na+-K+-ATPase Activity Assay
This assay measures the activity of Na+-K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Membrane Preparation: Isolate membrane fractions rich in Na+-K+-ATPase from a suitable tissue or cell source.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane preparation, ATP, and ions (Na+, K+, Mg2+).
-
Inhibitor Treatment: For the experimental group, add varying concentrations of this compound. A control group without the inhibitor and a group with a known Na+-K+-ATPase inhibitor (e.g., ouabain) should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The Na+-K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is then determined by comparing the activity in the presence and absence of the compound.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in various cancer cells.[3][4]
Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to activate the MAPK/ERK pathway in some cancer cells, leading to cell cycle arrest.[2]
Caption: this compound can activate the MAPK/ERK pathway, resulting in cell cycle arrest.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound inhibits this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[2][9]
References
- 1. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]
- 7. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound suppresses transforming growth factor-β-activated kinase 1-mediated nuclear factor-κB activity through protein kinase C-dependent inhibition of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Resibufogenin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin, a prominent member of the bufadienolide family of cardiotonic steroids, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Extracted primarily from the venom of toads belonging to the Bufo genus, this natural compound has a long history of use in traditional Chinese medicine.[1] Modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in oncology, as well as its applications in treating inflammatory conditions, viral infections, and cardiovascular disorders.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved in its mechanism of action.
Pharmacological Activities of this compound
This compound exhibits a wide spectrum of biological effects, ranging from anticancer and anti-inflammatory to cardiotonic and antiviral activities.[1][3]
Anticancer Activity
A substantial body of evidence highlights the potent anti-tumor effects of this compound across various cancer cell lines.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1][3]
Key Anticancer Mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through various signaling cascades.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting tumor growth.
-
Inhibition of Angiogenesis: this compound has been shown to impede the formation of new blood vessels, which are crucial for tumor growth and metastasis.
-
Modulation of Key Signaling Pathways: Its anticancer effects are mediated through the regulation of several critical intracellular signaling pathways, including PI3K/Akt, NF-κB, and MAPK.
| Cancer Type | Cell Line | Effect | IC50 Value | Reference |
| Pancreatic Cancer | Panc-1 | Inhibition of cell viability | 2.88 µM (48h) | |
| Pancreatic Cancer | Aspc | Inhibition of cell viability | 4.76 µM (48h) | |
| Multiple Myeloma | RPMI8226 | Inhibition of cell viability | 4 and 8 µM (24 and 48h) | [4] |
| Colorectal Cancer | HT29, SW480 | Inhibition of cell viability | Dose- and time-dependent | [4] |
| Glioblastoma | - | Cytotoxic and inhibitory effects | - | [3] |
| Gastric Cancer | - | Cytotoxic and inhibitory effects | - | [3] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.
Key Anti-inflammatory Mechanisms:
-
Inhibition of NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.
-
Modulation of AP-1 Signaling: It also affects the Activator Protein-1 (AP-1) signaling pathway, which is involved in inflammatory processes.
Cardiotonic Effects
As a cardiotonic steroid, this compound exhibits a positive inotropic effect on the heart, meaning it increases the force of cardiac muscle contraction.[1] This activity is primarily attributed to its inhibition of the Na+/K+-ATPase enzyme.[5]
Mechanism of Cardiotonic Action:
-
Na+/K+-ATPase Inhibition: By inhibiting this crucial ion pump, this compound leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac contractility.
Antiviral Activity
Emerging research suggests that this compound possesses antiviral properties against a range of viruses.[3] Further investigation is ongoing to fully characterize its antiviral mechanisms and potential therapeutic applications in this area.
Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, contributing to its pro-apoptotic and anti-proliferative effects.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and cancer. This compound's anti-inflammatory and some of its anticancer effects are mediated through the inhibition of this pathway.
Derivatives of this compound and Structure-Activity Relationships
The modification of the this compound scaffold has been an area of active research to enhance its therapeutic properties and reduce toxicity. The structure-activity relationship (SAR) of bufadienolides is complex, with subtle structural changes significantly impacting biological activity.
Glycosylation
Glycosylation of the C-3 hydroxyl group of bufadienolides, including this compound, can significantly alter their pharmacokinetic and pharmacodynamic properties.[6] Glycoside derivatives often exhibit increased water solubility and can have altered binding affinity for the Na+/K+-ATPase.[5][6] For instance, gamabufotalin rhamnoside, a glycosylated bufadienolide, has shown potent growth inhibitory effects in cancer cells.[7]
Modifications of the Steroid Core
Alterations to the steroid nucleus of bufadienolides can influence their cytotoxic and cardiotonic activities. The C14-15 cyclization, as seen in this compound, has been found to decrease the affinity for the Na+/K+-ATPase in its E2P conformation.[8] The presence and configuration of hydroxyl groups on the steroid core are also critical for activity.
SAR in Na+/K+-ATPase Inhibition
The primary target for the cardiotonic effects of bufadienolides is the Na+/K+-ATPase. SAR studies have revealed that:
-
The six-membered lactone ring at C-17 is a key pharmacophore.[4]
-
The cis-fusion of the A/B and C/D rings is important for activity.[4]
-
Substituents at the C-3 position, including glycosidic moieties, significantly influence binding affinity and kinetics.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can also be used.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways.[13][14][15]
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, and a loading control like anti-β-actin or anti-GAPDH)[16]
-
HRP-conjugated secondary antibodies[14]
-
ECL chemiluminescent substrate[15]
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[13]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[15]
In Vivo Xenograft Mouse Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.[17][18][19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)[20]
-
Cancer cell line
-
Matrigel (optional)
-
This compound or its derivatives
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[20]
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection).[20]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[20]
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[20]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Toxicity Profile
Despite its therapeutic potential, a significant consideration for the clinical application of this compound is its toxicity, particularly its cardiotoxicity.[5] Overdoses can lead to cardiac arrhythmias.[5] The toxicity of bufadienolides is closely linked to their potent inhibition of Na+/K+-ATPase.[5] Therefore, a key focus of derivative synthesis is to dissociate the therapeutic effects from the toxic effects, aiming to develop compounds with a wider therapeutic window.[21]
Conclusion
This compound is a promising natural product with a rich pharmacological profile, demonstrating significant potential in the treatment of cancer and other diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it an attractive lead compound for drug development. The synthesis and evaluation of this compound derivatives are crucial for optimizing its therapeutic efficacy and minimizing its toxicity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this fascinating class of molecules. Continued research into the structure-activity relationships of this compound and its derivatives will be instrumental in unlocking their full clinical potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Resibufogenin: A Core Bioactive Compound in Chansu and Its Therapeutic Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chansu, also known as toad venom or Venenum Bufonis, is a traditional Chinese medicine derived from the skin secretions of toads, primarily Bufo bufo gargarizans or Bufo melanostictus.[1][2][3] For centuries, it has been utilized in clinical practice for its detoxifying, anti-inflammatory, analgesic, and cardiotonic properties.[1][3][4] Modern scientific investigation has identified bufadienolides as the major bioactive constituents responsible for Chansu's pharmacological effects.[1][2] Among these, resibufogenin (RBG) stands out as a significant and potent compound, demonstrating a wide spectrum of therapeutic potential, particularly in oncology, inflammation, and cardiology.[1][2][5]
This technical guide provides a comprehensive overview of this compound's role as the primary active ingredient in Chansu. It details its multifaceted pharmacological activities, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The information presented is intended to serve as a critical reference for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.
Pharmacological Activities of this compound
This compound exerts a variety of biological effects, which are attributed to its interaction with multiple cellular targets and signaling pathways.[1][2] Its primary activities include anticancer, anti-inflammatory, and cardiotonic effects.
Anticancer Activity
RBG has demonstrated significant cytotoxic and inhibitory effects across a range of cancer cell types, including gastric cancer, multiple myeloma, colon cancer, glioblastoma, and breast cancer.[1][6] Its anticancer mechanisms are diverse and involve the induction of apoptosis and necroptosis, cell cycle arrest, and the inhibition of cell proliferation, metastasis, and angiogenesis.[1][6][7]
-
Induction of Apoptosis and Cell Cycle Arrest: In gastric carcinoma cells, RBG induces apoptosis by activating caspase-3 and caspase-8 and increasing the Bax/Bcl-2 expression ratio.[8] It also suppresses key cell cycle proteins like cyclin D1 and cyclin E.[8] In glioblastoma cells, RBG can trigger G2/M phase cell cycle arrest by upregulating p21 and downregulating CDC25C through the activation of the MAPK/ERK pathway.[6] Furthermore, in human colon cancer cells, it has been shown to induce G1-phase arrest by promoting the degradation of cyclin D1.[1][6]
-
Inhibition of Signaling Pathways: A primary mechanism of RBG's anticancer effect is its ability to block the PI3K/Akt signaling pathway.[1][9][10] This inhibition has been observed in multiple myeloma and gastric cancer cells, leading to reduced cell viability, migration, and invasion.[1][8][9] In glioblastoma, RBG binds to ATP1A1 (a subunit of the Na+/K+-ATPase), which then activates the MAPK/ERK and Ca²⁺-mediated Src/FAK pathways, leading to cell cycle arrest and inhibited invasion.[1]
-
Suppression of Angiogenesis: RBG exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[6] This is achieved by competitively inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream protein kinases, FAK and Src.[6][7]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects both in vitro and in vivo.[11] In animal models of endotoxemia, a single administration of RBG significantly reduces serum levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][6][11]
The molecular mechanism underlying this activity involves the inhibition of key inflammatory signaling pathways:
-
NF-κB Pathway: RBG hinders the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inactivating this critical inflammatory signaling pathway.[1][11]
-
AP-1 Pathway: It also dampens the activator protein-1 (AP-1) signaling pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1][11][12]
Cardiotonic and Other Effects
This compound is classified as a cardiac glycoside due to its structural similarity to compounds like digoxin.[6] Its primary cardiotonic mechanism is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells, which increases intracellular calcium concentration and enhances myocardial contractility.[6][13][14] This action can increase the heart's output force.[6]
However, this potent activity is also linked to its primary toxicity.[15] At high concentrations, RBG can induce delayed afterdepolarizations and trigger cardiac arrhythmias.[15]
Beyond these core activities, RBG has also been reported to:
-
Regulate Blood Pressure: It can increase mean systemic arterial pressure in hemorrhaged animal models by enhancing cardiac output and acting as a vasoconstrictor.[1][6] Conversely, it has shown the ability to reduce blood pressure in certain models of hypertension.[1][6]
-
Exhibit Antiviral Activity: Studies have suggested that RBG possesses antiviral properties, including inhibitory effects against MERS-CoV.[1][6]
-
Stimulate Respiration: Animal experiments have shown that RBG can act as a respiratory stimulator, increasing respiratory volume.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from various preclinical studies on this compound, providing a comparative view of its efficacy in different experimental models.
Table 1: Anticancer Effects of this compound
| Cancer Type | Cell Line / Model | Concentration / Dose | Duration | Key Quantitative Results | Reference |
|---|---|---|---|---|---|
| Gastric Carcinoma | MGC-803 cells | 4 and 8 µM | 48 h | Significantly induced apoptosis; Increased caspase-3 and caspase-8 activity; Suppressed p-AKT and β-catenin expression. | [8] |
| Multiple Myeloma | RPMI8226 cells | 4 and 8 µM | 24 and 48 h | Inhibited cell viability, migration, and invasion in a dose-dependent manner; Decreased protein expression of p-AKT and p-PI3K. | [1][9] |
| Colon Cancer | HT-29 cells | Not specified | Not specified | Induced G1-phase arrest by promoting proteasomal degradation of cyclin D1. | [1] |
| Triple-Negative Breast Cancer | 4T1 & MDA-MB-231 xenograft | 10 mg/kg/day (i.p.) | 12 days | Significantly inhibited tumor growth and angiogenesis in vivo. | [7] |
| Angiogenesis (in vitro) | HUVECs | 3 µM | Not specified | Almost completely inhibited VEGF-stimulated spheroid sprouting. |[7] |
Table 2: Anti-inflammatory Effects of this compound
| Experimental Model | Treatment | Key Quantitative Results | Reference |
|---|---|---|---|
| Endotoxemia Mice | Single intraperitoneal administration | Significantly reduced serum levels of TNF-α, IL-6, and MCP-1. | [1][11] |
| LPS-stimulated Macrophages | Not specified | Decreased production of pro-inflammatory mediators (iNOS, IL-6, TNF-α, MCP-1). |[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the bioactivity of this compound.
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., RPMI8226 multiple myeloma cells) into 96-well plates at a density of 5x10⁴ cells/well and culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for specified time points (e.g., 24, 48 hours).
-
Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells (e.g., MGC-803 gastric cancer cells) and treat with this compound (e.g., 4 and 8 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Protocol 3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Protocol 4: In Vivo Tumor Xenograft Model
-
Animal Model: Use 6-week-old female BALB/c nude mice.
-
Cell Inoculation: Subcutaneously or orthotopically inoculate cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) suspended in PBS into the mice.[7]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group and treatment groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg/day) via intraperitoneal injection. The control group receives the vehicle (e.g., oil).[7]
-
Monitoring: Monitor mouse body weight and measure tumor dimensions with a caliper every 2 days. Calculate tumor volume using the formula: (length) × (width)²/2.[7]
-
Endpoint Analysis: After a set period (e.g., 12-20 days), sacrifice the mice, dissect the tumors, weigh them, and fix them in 4% paraformaldehyde for further analysis like immunohistochemistry.[7][16]
Protocol 5: HPLC Quantification of this compound in Chansu
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system with a DAD detector.
-
Column: Use a C18 column (e.g., YMC-C18, 250 x 4.6 mm, 5 µm).[17]
-
Mobile Phase: Employ a gradient elution of acetonitrile and 0.3% aqueous acetic acid.[17]
-
Flow Rate and Detection: Set the flow rate to 0.8 mL/min and the detection wavelength to 296 nm.[17]
-
Sample Preparation: Prepare a standard solution of this compound and extract the compounds from the Chansu preparation.
-
Analysis: Inject the samples and quantify the this compound content by comparing the peak area to the calibration curve generated from the standard. The method should be validated for linearity, precision, and recovery.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key molecular pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of the PI3K/Akt/GSK3β signaling pathway by this compound.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Caption: A typical experimental workflow for evaluating this compound's anticancer activity.
Conclusion
This compound is unequivocally a major bioactive compound within Chansu, responsible for a significant portion of its therapeutic effects.[1][5][6] Extensive preclinical research has illuminated its potent anticancer, anti-inflammatory, and cardiotonic activities, which are mediated through the modulation of critical cellular signaling pathways such as PI3K/Akt, NF-κB, and MAPK/ERK. The comprehensive data on its mechanisms of action position this compound as a promising candidate for the development of novel therapeutics, particularly in oncology.
However, the clinical translation of this compound faces the significant challenge of its inherent cardiotoxicity, a common characteristic of cardiac glycosides.[1][15] Future research must focus on optimizing its therapeutic index, potentially through novel drug delivery systems, structural modification, or combination therapies. This guide serves as a foundational resource for scientists and researchers to build upon existing knowledge and further explore the multifaceted potential of this compelling natural compound.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. The mechanisms of chansu in inducing efficient apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]
- 10. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Cinobufagin Activate Central Neurons through an Ouabain-Like Action | PLOS One [journals.plos.org]
- 14. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cardiac toxicity of this compound: electrophysiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of seven major bufadienolides in three traditional Chinese medicinal preparations of chansu by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Properties of Resibufogenin: Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin (RBG), a prominent bufadienolide derived from the traditional Chinese medicine Chansu, has demonstrated a wide array of pharmacological effects, including significant anti-inflammatory activity.[1][2] This technical guide provides an in-depth overview of the preliminary research on the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Mechanism of Action
Preliminary studies have elucidated that this compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Activator Protein-1 (AP-1) pathways.[1][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][3]
This compound has been shown to intervene in this process by:
-
Hindering IκBα Phosphorylation: By preventing the phosphorylation of IκBα, this compound inhibits its degradation.[1][3]
-
Preventing p65 Nuclear Translocation: As a result of stabilized IκBα, the nuclear translocation of the active p65 subunit is blocked, thereby suppressing the transcription of NF-κB target genes.[1][3]
Inhibition of the AP-1 Signaling Pathway
The AP-1 transcription factor is another crucial regulator of inflammation, and its activation is mediated by the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. This compound has been observed to dampen AP-1 signaling by inhibiting the phosphorylation of both JNK and ERK.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on the anti-inflammatory and related activities of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Panc-1 (Pancreatic Cancer) | MTT Assay | Cell Viability Inhibition (48h) | 2.88 µmol/L | [4] |
| Aspc (Pancreatic Cancer) | MTT Assay | Cell Viability Inhibition (48h) | 4.76 µmol/L | [4] |
| HPDE (Nontransformed Pancreatic Epithelial) | MTT Assay | Cell Viability Inhibition | 58.12 µmol/L | [4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Condition | This compound Dose | Route of Administration | Observed Effects | Reference |
| Endotoxemia Mice | LPS-induced inflammation | Not specified | Intraperitoneal | Significantly lowered serum TNF-α, IL-6, and MCP-1 levels. | [1][3] |
| Athymic Nude Mice | Pancreatic Tumor Xenograft | 10 mg/kg and 20 mg/kg | Intragastric (daily for 20 days) | Suppressed tumor growth. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound's anti-inflammatory properties.
In Vivo Model: LPS-Induced Endotoxemia in Mice
This model is used to assess the systemic anti-inflammatory effects of this compound in a living organism.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used.[5]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
This compound Administration: The treatment group receives a single intraperitoneal injection of this compound. The control group receives a vehicle control.
-
LPS Challenge: After a specified pretreatment time with this compound, endotoxemia is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli (e.g., 0111:B4).[6] A typical dose is 2 mg/kg body weight.[6]
-
Monitoring: Mice are monitored for clinical signs of endotoxemia.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 8 hours), blood is collected via cardiac puncture for serum separation.[6] Tissues such as the spleen, liver, and colon can also be harvested.[6]
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vitro Model: LPS-Stimulated Macrophages
This model is employed to investigate the direct effects of this compound on inflammatory responses in immune cells.
Protocol:
-
Cell Culture: Murine macrophage cell lines such as RAW 264.7 are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
This compound Pretreatment: Cells are pretreated with varying concentrations of this compound or vehicle for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Following pretreatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time period to induce an inflammatory response.
-
Supernatant Collection: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory mediators.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors for subsequent protein analysis.
Western Blot Analysis for NF-κB and AP-1 Pathway Proteins
This technique is used to quantify the levels of total and phosphorylated proteins in the NF-κB and AP-1 signaling pathways.
Protocol:
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to their total protein levels.
Immunofluorescence for p65 Nuclear Translocation
This method is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture on Coverslips: RAW 264.7 cells are grown on sterile glass coverslips in a culture plate.
-
Treatment: The cells are pretreated with this compound followed by LPS stimulation as described in the in vitro model.
-
Fixation: The cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against p65 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The localization of p65 (green fluorescence) in relation to the nucleus (blue fluorescence) is observed and captured.
Visualizations
Signaling Pathways
Caption: this compound's inhibition of NF-κB and AP-1 signaling pathways.
Experimental Workflows
Caption: Workflow for Western Blot analysis of signaling proteins.
Caption: Workflow for immunofluorescence analysis of p65 translocation.
Conclusion
Preliminary evidence strongly suggests that this compound is a potent anti-inflammatory agent. Its ability to modulate the NF-κB and AP-1 signaling pathways provides a solid mechanistic basis for its observed effects on pro-inflammatory cytokine production. The in vivo and in vitro data, while still in the early stages, are promising and warrant further investigation. This technical guide provides a comprehensive summary of the current understanding of this compound's anti-inflammatory properties and offers detailed experimental protocols to facilitate future research in this area. Further studies are needed to establish a more detailed dose-response relationship, assess its safety profile, and explore its therapeutic potential in various inflammatory diseases.
References
- 1. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Resibufogenin: A Comprehensive Technical Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin, a major active cardiotonic steroid isolated from the traditional Chinese medicine Chansu (toad venom), has garnered significant attention for its potent anticancer activities across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the experimental evidence supporting this compound's therapeutic potential, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Quantitative Analysis of this compound's Anticancer Efficacy
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The following tables summarize key data, including half-maximal inhibitory concentrations (IC50), apoptosis induction, and cell cycle arrest in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Panc-1 | Pancreatic Cancer | 2.88 | [1] |
| Aspc-1 | Pancreatic Cancer | 4.76 | [1] |
| P3#GBM | Glioblastoma | 2.29 | [2] |
| U251 | Glioblastoma | 3.05 | [2] |
| A172 | Glioblastoma | 6.21 | [2] |
| NHA | Normal Human Astrocytes | 32.66 | [2] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | Apoptosis Rate (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| MGC-803 | 4 µM this compound (48h) | Significantly Increased | - | - | - | [3] |
| MGC-803 | 8 µM this compound (48h) | Significantly Increased | - | - | - | [3] |
| P3#GBM | 4 µM this compound | - | Decreased | - | Significantly Increased | [2] |
| U251 | 4 µM this compound | - | Decreased | - | Significantly Increased | [2] |
| A172 | 4 µM this compound | - | Decreased | - | Significantly Increased | [2] |
Table 3: Effect of this compound on Apoptosis- and Cell Cycle-Related Protein Expression
| Cell Line | Treatment | Key Protein Changes | Citation |
| MGC-803 | 4 and 8 µM this compound | Increased Bax/Bcl-2 ratio, Decreased Cyclin D1 | [3] |
| Panc-1 | This compound | Decreased Bcl-2 | [1] |
| Aspc-1 | This compound | Decreased Bcl-2 | [1] |
| HT-29 | 5 µM this compound | Decreased Cyclin D1 | [4][5][6] |
| A549 | 2.5 µM this compound | Decreased Cyclin D1 | [4][5][6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.
PI3K/Akt/GSK3β Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/GSK3β pathway, a key regulator of cell survival and proliferation. In gastric carcinoma cells, this compound treatment leads to a decrease in the phosphorylation of Akt and GSK3β, and a subsequent reduction in the expression of β-catenin.[3][7] This inhibition contributes to the induction of apoptosis and suppression of cell growth.[3][7]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical mediator of inflammation and cell survival. This compound has been demonstrated to suppress NF-κB activity.[1][8] It achieves this by hindering the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[8][9] This inhibition of NF-κB signaling contributes to the pro-apoptotic effects of this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is centrally involved in regulating cell proliferation and differentiation. In glioblastoma cells, this compound activates the MAPK/ERK pathway.[2][10][11] This sustained activation leads to the upregulation of p21 and downregulation of CDC25C, which in turn inhibits the CDK1/Cyclin B complex, resulting in G2/M phase cell cycle arrest.[2][11]
RIP3-Mediated Necroptosis Pathway
In addition to apoptosis, this compound can induce a form of programmed necrosis called necroptosis in colorectal cancer cells.[12] This process is mediated by the upregulation of Receptor-Interacting Protein Kinase 3 (RIP3) and subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL).[12][13] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[12][13]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis (Western Blot for Bcl-2 and Caspase-3)
This method is used to detect changes in the expression of key apoptosis-related proteins.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
-
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of a compound on cell migration.
-
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete culture medium
-
Serum-free medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a pipette tip or by removing an insert.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
-
Conclusion
This compound demonstrates significant anticancer potential through multiple mechanisms, including the induction of apoptosis and necroptosis, and the induction of cell cycle arrest. Its ability to modulate key signaling pathways such as PI3K/Akt, NF-κB, and MAPK/ERK underscores its promise as a multi-targeted therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the clinical application of this compound in cancer therapy. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to fully elucidate the therapeutic value of this potent natural compound.
References
- 1. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses colorectal cancer growth and metastasis through RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Basic Cytotoxicity of Resibufogenin Against Tumor Cells
Introduction
Resibufogenin (RBG) is a major bioactive bufadienolide compound extracted from toad venom, a substance utilized for centuries in traditional Chinese medicine for the treatment of various malignancies.[1][2] As a key component of "cinobufacini injection," a clinically approved treatment for advanced tumors in China, this compound has garnered significant scientific interest for its potent and multifaceted pharmacological effects, particularly its anti-cancer properties.[1][3] This technical guide provides an in-depth overview of the core cytotoxic mechanisms of this compound against tumor cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anti-tumor effects through a variety of mechanisms, impacting numerous cellular processes to inhibit proliferation and induce cell death. Its cytotoxicity is not limited to a single mode of action but rather involves a complex interplay of signaling pathways leading to apoptosis, cell cycle arrest, necroptosis, ferroptosis, and pyroptosis.
1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which this compound inhibits cancer cell growth.[1][4] This process is often mediated through the modulation of key signaling pathways.
-
PI3K/Akt/GSK3β Pathway: In gastric and multiple myeloma cancer cells, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][5][6][7][8] Inhibition of this pathway leads to the activation of Glycogen Synthase Kinase 3β (GSK3β), which in turn promotes the degradation of cyclin D1, inducing apoptosis.[1][5] This cascade ultimately results in decreased cell viability, migration, and invasion, alongside an increase in apoptosis.[1][6]
-
Caspase Activation: The apoptotic process induced by this compound involves the activation of caspases. Studies have demonstrated that RBG treatment leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9 in various cancer cells, including pancreatic and gastric carcinoma.[4][5][8] This is often accompanied by an increased Bax/Bcl-2 ratio, indicating mitochondrial involvement in the apoptotic pathway.[5][8]
2. Cell Cycle Arrest
This compound effectively halts the proliferation of tumor cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases.[1][9][10][11]
-
G1 Phase Arrest: In human colon and lung cancer cells, this compound induces G1-phase arrest by promoting the proteasomal degradation of cyclin D1.[2][9][10] This degradation is triggered by the activation of GSK-3β, leading to the hypophosphorylation of the retinoblastoma (RB) protein and preventing the transition from G1 to S phase.[2][9][10]
-
G2/M Phase Arrest: In glioblastoma cells, this compound causes G2/M phase arrest.[1][11] This is achieved by binding to the ATP1A1 subunit of Na+-K+-ATPase, which activates the MAPK/ERK pathway, leading to the downregulation of CDC25C and upregulation of p21.[11]
3. Induction of Programmed Necrosis: Necroptosis and Ferroptosis
Beyond apoptosis, this compound can induce other forms of programmed cell death.
-
Necroptosis: In colorectal cancer (CRC), this compound has been found to suppress tumor growth and metastasis by inducing necroptosis, a form of regulated necrosis.[1][3][12] This process is mediated by the upregulation of Receptor-Interacting Protein Kinase 3 (RIPK3) and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[3][12] The anti-tumor effects of this compound in this context can be nullified by knocking down RIP3.[3][12]
-
Ferroptosis: this compound can also trigger ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, in colorectal cancer cells.[1][13] This is achieved by inactivating Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.[13] The resulting oxidative stress and accumulation of reactive oxygen species (ROS) lead to cell death, an effect that can be reversed by ferroptosis inhibitors but not by inhibitors of apoptosis, autophagy, or necroptosis.[13]
4. Induction of Pyroptosis
In non-small cell lung cancer (NSCLC), this compound has been shown to induce pyroptosis, a highly inflammatory form of programmed cell death.[14] This is a caspase-1-dependent process that is triggered by ROS-mediated suppression of the NF-κB pathway.[14] RBG treatment in NSCLC cells leads to increased release of lactate dehydrogenase (LDH) and elevated levels of pyroptosis-related proteins.[14]
5. Inhibition of Na+/K+-ATPase
This compound can directly bind to ATP1A1, a subunit of the Na+/K+-ATPase pump.[11] In glioma cells, this interaction doesn't just inhibit the pump but activates it as a signaling receptor. This triggers downstream pathways including the MAPK/ERK pathway (leading to G2/M arrest) and the Ca²⁺-mediated Src/FAK/Paxillin focal adhesion pathway (inhibiting cell invasion).[11]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines, reflecting differential sensitivity.
| Cell Line | Cancer Type | IC50 Value (µM) | Time (h) | Reference |
| Panc-1 | Pancreatic Cancer | 2.88 | 48 | [4] |
| Aspc | Pancreatic Cancer | 4.76 | 48 | [4] |
| HPDE | Non-transformed Pancreatic Epithelial | 58.12 | 48 | [4] |
| MGC-803 | Gastric Carcinoma | Concentrations of 1, 2, 4, 8 µM showed significant inhibition | 12, 24, 48 | [5][8] |
| HT29 | Colorectal Cancer | Dose-dependent inhibition observed | N/A | [13] |
| SW480 | Colorectal Cancer | Dose-dependent inhibition observed | N/A | [13] |
| Caki-1 | Renal Cell Carcinoma | 0.4082 (408.2 nM) | N/A | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.
1. Cell Viability Assay (CCK-8 or MTT)
This assay is fundamental for assessing the effect of a compound on cell proliferation and viability.
-
Principle: The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric assays. Viable cells contain mitochondrial dehydrogenases that reduce the tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, an additional step of adding a solubilizing agent (like DMSO or Sorenson’s glycine buffer) is required to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[6][13]
-
2. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells[8]
-
-
3. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK3β, Cyclin D1, RIP3, GPX4, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).[5][13]
-
Visualizations of Key Pathways and Workflows
Caption: Overview of this compound's multifaceted cytotoxic mechanisms against tumor cells.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis and G1 cell cycle arrest.
Caption: this compound induces RIP3-mediated necroptosis in colorectal cancer cells.
Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.
This compound is a potent, multi-targeted anti-cancer compound with a diverse range of cytotoxic mechanisms.[1] Its ability to simultaneously induce multiple forms of programmed cell death—including apoptosis, necroptosis, ferroptosis, and pyroptosis—while also halting the cell cycle makes it a promising candidate for cancer therapy.[1][3][14] The differential sensitivity of various tumor types, as indicated by their IC50 values, underscores the importance of a targeted approach in its clinical application. Further research into the intricate molecular pathways and potential for combination therapies will be crucial in fully harnessing the therapeutic potential of this natural compound in the fight against cancer.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses colorectal cancer growth and metastasis through RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells | PLOS One [journals.plos.org]
- 10. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses growth and metastasis through inducing caspase-1-dependent pyroptosis via ROS-mediated NF-κB suppression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and Mechanism of this compound on Human Renal Cancer Cell Caki-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation of Resibufogenin from Bufo gargarizans Secretions
Introduction
Resibufogenin is a major bioactive bufadienolide compound found in toad venom, a traditional Chinese medicine known as Ch'an Su or Venenum Bufonis.[1][2] This venom is the dried secretion from the postauricular and skin glands of toads, primarily Bufo bufo gargarizans.[1][3][4] this compound and other bufadienolides are recognized for their significant pharmacological activities, including cardiotonic, anti-inflammatory, and antitumor effects.[1][4][5] The isolation and purification of this compound are critical for pharmacological research and the development of potential therapeutic agents.[5] This document provides a detailed protocol for the isolation of this compound from Bufo gargarizans secretions, employing solvent extraction and multi-step chromatographic techniques.
Experimental Protocols
The isolation of this compound is a multi-stage process that begins with the extraction from dried toad venom followed by several purification steps to separate it from a complex mixture of other bufadienolides, alkaloids, and proteins.[6][7]
Preparation of Crude Extract
The initial step involves extracting the fat-soluble components, including this compound, from the raw toad venom.
Materials:
-
Dried toad venom (Bufo gargarizans)
-
Dichloromethane or 55-95% Ethanol
-
Grinder or mortar and pestle
-
Reflux apparatus or microwave digester
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Pulverization: Grind approximately 150 g of dried toad venom into a coarse powder to increase the surface area for solvent extraction.[3]
-
Solvent Extraction (Choose one method):
-
Method A: Reflux Extraction: Place the powdered venom in a flask and add dichloromethane (e.g., 1.5 L).[3] Heat the mixture under reflux for several hours. This process should be repeated multiple times (e.g., 7 times) to ensure exhaustive extraction.[3]
-
Method B: Microwave-Assisted Extraction: Place 10 grams of pulverized venom into a microwave digester. Add 100 g of 55% ethanol.[8] Set the microwave power to 800W and maintain the extraction temperature at 80°C for 30 minutes.[8][9] This method offers a shorter extraction time.[9]
-
-
Filtration: After extraction, filter the mixture to remove solid residue.
-
Concentration: Concentrate the resulting filtrate in vacuo using a rotary evaporator to obtain the crude extract.[3][8]
Chromatographic Purification
A sequential chromatographic approach is necessary to isolate this compound from other closely related compounds in the crude extract.
Materials:
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
HPLC-grade acetonitrile and water
-
C18 reversed-phase preparative HPLC column
-
HPLC system with a UV detector
-
Fraction collector
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of an appropriate solvent and apply it to a silica gel column.
-
Elute the column with a solvent gradient, such as cyclohexane-acetone (e.g., starting with a 5:1 ratio), to separate compounds based on polarity.[10]
-
Monitor the collected fractions using Thin Layer Chromatography (TLC). Visualize the separated compounds by spraying the TLC plate with 10% H₂SO₄ and heating.[8]
-
Combine fractions that show enrichment of the target compound.
-
-
Sephadex LH-20 Chromatography (Optional Intermediate Step):
-
For further purification of the this compound-rich fractions, apply the sample to a Sephadex LH-20 column to separate molecules based on size and polarity.[6]
-
-
Preparative HPLC (Final Purification):
-
The final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC).[10]
-
Column: Use a C18 reversed-phase column.[8]
-
Mobile Phase: Employ a gradient of acetonitrile and water. A typical gradient might run from 35:65 to 40:60 (v/v) acetonitrile/water.[8] The addition of cyclodextrins to the mobile phase has been shown to improve the resolution between this compound and structurally similar compounds like Cinobufagin.[11][12]
-
Detection: Monitor the elution of compounds using a UV detector set to a wavelength of 296 nm, which is optimal for bufadienolides.[8]
-
Fraction Collection: Collect the fractions corresponding to the retention time of this compound.
-
Identity and Purity Confirmation
The structure and purity of the isolated compound must be confirmed using spectroscopic methods.
Procedure:
-
Analyze the collected fractions using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of this compound.[8]
-
Assess the final purity using analytical HPLC.
Data Presentation
The following table summarizes key quantitative parameters cited in various protocols for the extraction and purification of bufadienolides, including this compound.
| Parameter | Method/Value | Source |
| Extraction | ||
| Starting Material | 150 g dried toad venom | [3] |
| Extraction Solvent | Dichloromethane or 55-95% Ethanol | [3][9] |
| Microwave Power | 800W | [8] |
| Extraction Temperature | 80°C (Microwave) | [8] |
| Extraction Time | 30 min (Microwave) | [8] |
| HPLC Purification | ||
| Column Type | C18 Reversed-Phase | [8] |
| Mobile Phase | Acetonitrile / Water Gradient (e.g., 35:65 to 40:60 v/v) | [8] |
| Mobile Phase Additive | β-Cyclodextrin (12 mM) or γ-Cyclodextrin | [11] |
| Detection Wavelength | 296 nm (UV) | [8] |
Visualizations
The following diagrams illustrate the workflow for isolating this compound.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of anti-tumor components from toad venom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of extracts and compounds from the skin of the toad Bufo bufo gargarizans Cantor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101669970A - Method for microwave extracting fat-soluble toad venom by using skin of Bufo bufo gargarizans - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid separation and determination of this compound and cinobufagin in toad venom and Liushen tablet by beta-cyclodextrin modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and determination of this compound and cinobufagin in Chansu using reversed-phase liquid chromatography with γ-cyclodextrin as mobile-phase modifier - 西安交通大学 [scholar.xjtu.edu.cn:443]
Application Notes and Protocols for the Quantification of Resibufogenin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Resibufogenin in various matrices, including pharmaceutical formulations and biological samples. The protocols described herein are based on established high-performance liquid chromatography (HPLC) techniques coupled with UV or mass spectrometry detection.
Introduction
This compound is a major bioactive steroid found in traditional Chinese medicines like ChanSu, derived from toad venom.[1] It has demonstrated significant pharmacological activities, including cardiotonic and anticancer effects.[1] Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. This document outlines validated HPLC methods for its determination.
Part 1: Quantification of this compound in Pharmaceutical Formulations
This section details an HPLC-UV method for the simultaneous determination of this compound and Cinobufagin in a traditional Chinese medicine, the heart-protecting musk pill.[2][3]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and powder the pharmaceutical formulation (e.g., heart-protecting musk pills).
-
Transfer a known amount of the powder into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and dissolve the sample by ultrasonication.
-
Add an internal standard (e.g., ethinyl estradiol) and dilute to volume with the solvent.[2][3]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of tetrahydrofuran, methanol, and water (e.g., 8:31:61, v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
Quantitative Data Summary
| Parameter | This compound | Cinobufagin | Reference |
| Linearity Range (µg/mL) | 6.00 - 72.00 | 5.31 - 63.75 | [4] |
| Correlation Coefficient (r) | 0.9997 | 0.9998 | [4] |
| Limit of Detection (LOD) | 1.5 ng | 2.0 ng | [2][3] |
| Average Recovery (%) | 99.74 | 98.74 | [4] |
| RSD of Recovery (%) | 0.92 | 1.91 | [4] |
Part 2: Quantification of this compound in Biological Samples (Rat Plasma)
This section describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolite, 3-epi-Resibufogenin, in rat plasma.[5] This method is suitable for pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard (IS) solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).[5]
-
Vortex mix the sample for a specified time.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Reversed-phase C18 column (e.g., 150 × 2.1 mm, 3.5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 45:55, v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection Mode: Multiple reaction monitoring (MRM).[5]
-
MRM Transitions:
Quantitative Data Summary
| Parameter | This compound | 3-epi-Resibufogenin | Reference |
| Linearity Range (ng/mL) | 3.0 - 5,000 | 3.0 - 5,000 | [5] |
| Correlation Coefficient (R) | > 0.995 | > 0.995 | [5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.0 | 3.0 | [5] |
| Mean Recovery (%) | > 82.7 | > 84.8 | [5] |
| Intra-day Precision (% RSD) | < 15 | < 15 | [5] |
| Inter-day Precision (% RSD) | < 15 | < 15 | [5] |
| Accuracy (% RE) | ±15 | ±15 | [5] |
Part 3: Quantification of this compound in Biological Tissues (Liver)
This section outlines an HPLC-MS/MS method for the detection and quantification of this compound and Cinobufagin in liver tissue, which is relevant for toxicological analysis.[7]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize the liver tissue with an internal standard (e.g., dexamethasone).[7]
-
Extract the homogenate with a suitable solvent (e.g., dichloromethane).[7]
-
Purify the extract using a ProElut C18 solid-phase extraction (SPE) cartridge.[7]
-
Elute the analytes from the SPE cartridge with methanol.[7]
-
Evaporate the eluate and reconstitute the residue for injection.
2. HPLC-MS/MS Conditions:
-
HPLC System: A standard HPLC system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple reaction monitoring (MRM).[7]
Quantitative Data Summary
| Parameter | This compound | Cinobufagin | Reference |
| Linearity Range (ng/g) | 1 - 206 | 1 - 204 | [7] |
| Minimal Detection Threshold (ng/g) | 0.3 | 0.3 | [7] |
| Extraction Recovery (%) | 70.0 - 82.3 | 70.0 - 82.3 | [7] |
| Matrix Effect (%) | 96.5 - 126.7 | 96.5 - 126.7 | [7] |
| Intra-day Precision (%) | < 6.39 | < 6.39 | [7] |
| Inter-day Precision (%) | < 7.44 | < 7.44 | [7] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the quantification of this compound using HPLC-based methods.
Caption: General workflow for this compound quantification by HPLC.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in diverse samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the analysis of this pharmacologically significant compound.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and cinobufagin in heart-protecting musk pill by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cinobufagin and this compound in Meihuadianshe Dan by HPLC [yydbzz.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Resibufogenin in Pancreatic Cancer Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of resibufogenin in pancreatic cancer xenograft models, based on preclinical research. This compound, a major active component of the traditional Chinese medicine Chansu, has demonstrated significant anti-tumor activity in pancreatic cancer.[1][2] These notes summarize the quantitative data from in vivo studies and provide detailed experimental protocols for replication and further investigation.
Data Presentation
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
The following table summarizes the key quantitative data from a study investigating the effect of this compound on the growth of human pancreatic tumor xenografts in athymic nude mice.[1]
| Parameter | Control Group (Vehicle) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Animal Model | Athymic nude mice | Athymic nude mice | Athymic nude mice |
| Cell Line | Aspc human pancreatic cancer cells | Aspc human pancreatic cancer cells | Aspc human pancreatic cancer cells |
| Treatment Duration | 20 days | 20 days | 20 days |
| Administration Route | Intragastric | Intragastric | Intragastric |
| Frequency | Once daily | Once daily | Once daily |
| Tumor Growth | - | Significant inhibition | Significant inhibition |
| Body Weight | No significant change | No significant difference compared to control | No significant difference compared to control |
In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
The table below presents the half-maximal inhibitory concentration (IC50) values of this compound in two human pancreatic cancer cell lines after 48 hours of treatment.[1]
| Cell Line | IC50 Value (µmol/L) |
| Panc-1 | 2.88 |
| Aspc | 4.76 |
Experimental Protocols
Pancreatic Cancer Xenograft Model Protocol
This protocol details the in vivo study of this compound's effect on a human pancreatic cancer xenograft model in mice.[1]
a. Cell Culture:
-
Human pancreatic cancer cell lines (e.g., Aspc, Panc-1) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude) are used for the xenograft model.
-
Mice are housed in a specific pathogen-free environment.
c. Tumor Cell Implantation:
-
Aspc cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of medium and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
d. This compound Administration:
-
Once tumors are palpable or reach a certain volume, mice are randomly assigned to control and treatment groups.
-
This compound is administered, for example, by intragastric gavage, once daily for a period of 20 days.[1]
-
The vehicle control group receives the same volume of the vehicle solution (e.g., saline or a specific solvent).
e. Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2.
-
Body weight is monitored to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Cell Viability (MTT) Assay Protocol
This protocol is for assessing the in vitro cytotoxic effects of this compound on pancreatic cancer cells.[1]
a. Cell Seeding:
-
Pancreatic cancer cells (Panc-1, Aspc) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
b. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are incubated for different time points (e.g., 24, 48, 72 hours).
c. MTT Addition:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
d. Formazan Solubilization:
-
The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
e. Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer
Caption: this compound-induced signaling cascade in pancreatic cancer cells.
Experimental Workflow for Pancreatic Cancer Xenograft Study
Caption: Workflow of the in vivo pancreatic cancer xenograft model experiment.
Mechanism of Action
This compound exerts its anticancer effects in pancreatic cancer through the induction of caspase-dependent apoptosis.[1] Mechanistically, it has been shown to inhibit both canonical and non-canonical NF-κB activity.[1] This is achieved through a signaling cascade involving the activation of Protein Kinase C (PKC), which leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK-3).[1] The inactivation of GSK-3 subsequently suppresses the Transforming growth factor-β-activated kinase 1 (TAK1)-mediated canonical NF-κB pathway.[1] The inhibition of these NF-κB signaling pathways ultimately promotes apoptosis in pancreatic cancer cells.[1]
References
- 1. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Resibufogenin-Induced G2/M Phase Arrest in Glioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resibufogenin (RB), a major active component of the traditional Chinese medicine Chansu, has demonstrated significant anticancer properties.[1] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.[2][3] These application notes provide a detailed overview of the mechanism, quantitative data, and experimental protocols for studying the effects of this compound on glioma cell lines, specifically U251 and A172.
The primary mechanism of action involves this compound binding to the ATP1A1 subunit of the Na+/K+-ATPase.[1][2] This interaction triggers the MAPK/ERK signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of the phosphatase CDC25C.[1][2] This cascade ultimately inhibits the activity of the CDK1/Cyclin B1 complex, which is crucial for the G2/M transition, thereby arresting the cells in the G2/M phase of the cell cycle.[4]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on glioma cell lines.
Table 1: Cell Line Information and this compound IC50 Values
| Cell Line | Type | Organism | This compound IC50 (48h) |
| U251 | Glioblastoma | Human | 3.05 µM |
| A172 | Glioblastoma | Human | 6.21 µM |
| P3#GBM | Glioblastoma Stem-like | Human | 2.29 µM |
Data sourced from Zhang et al., 2022.[5]
Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells (48h Treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| U251 | Control (DMSO) | ~60% | ~25% | ~15% |
| 2 µM this compound | Decreased | No Significant Change | Significantly Increased | |
| 4 µM this compound | Significantly Decreased | No Significant Change | Markedly Increased | |
| A172 | Control (DMSO) | ~55% | ~30% | ~15% |
| 2 µM this compound | Decreased | No Significant Change | Significantly Increased | |
| 4 µM this compound | Significantly Decreased | No Significant Change | Markedly Increased |
Note: The table reflects the significant increase in the G2/M phase fraction coupled with a decrease in the G0/G1 phase fraction as reported by Zhang et al., 2022.[3] Exact percentages are illustrative based on typical flow cytometry results for this effect.
Table 3: Summary of Key Protein Expression Changes Following this compound Treatment (48h)
| Protein | Function | Expected Change with this compound |
| p-ERK | MAPK Pathway Activation | Increased |
| p21 | CDK Inhibitor | Increased |
| CDC25C | CDK1 Activator | Decreased |
| p-CDK1 (Tyr15) | Inactive form of CDK1 | Increased |
| Cyclin B1 | Mitotic Cyclin | No Significant Change / Slight Decrease |
These changes are based on the mechanism described by Zhang et al., 2022.[2]
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-induced G2/M arrest in glioma cells.
References
- 1. This compound Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTEN-Long inhibits the biological behaviors of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput drug combination screen identifies an anti-glioma synergism between TH588 and PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Resibufogenin: A Potential Therapeutic Agent for Cerebral Ischemia-Reperfusion Injury
Application Notes and Protocols for Preclinical Research
Introduction
Mechanism of Action
Resibufogenin exerts its neuroprotective effects primarily by modulating microglial redox homeostasis. It targets the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[3][4] RBG covalently binds to the Cys297 residue of Keap1, leading to the activation and nuclear translocation of the transcription factor Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of several downstream antioxidants, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM).[3]
Furthermore, RBG modulates iron metabolism in microglia by influencing the Nrf2-mediated regulation of transferrin receptor protein 1 (TFR1).[3] By restoring redox homeostasis and controlling iron levels, this compound mitigates oxidative stress, reduces neuronal apoptosis, and ultimately ameliorates the brain damage caused by ischemia-reperfusion.[3]
Data Presentation: Quantitative Summary
The neuroprotective effects of this compound have been quantified in both in vivo and in vitro models of cerebral ischemia-reperfusion injury.
Table 1: In Vivo Efficacy of this compound in a Rat Model of tMCAO
| Parameter | Treatment Group | Dosage | Administration Route | Duration | Outcome |
| Neurological Deficit | RBG | 2.6 mg·kg⁻¹·d⁻¹ | Intragastric (i.g.) | 5 days | Significant restoration of neurological function[3] |
| Neurological Deficit | RBG | 4.0 mg·kg⁻¹·d⁻¹ | Intragastric (i.g.) | 5 days | Significant restoration of neurological function[3] |
| Cerebral Infarct Volume | RBG | 2.6 mg·kg⁻¹·d⁻¹ | Intragastric (i.g.) | 5 days | Markedly reduced infarct volume[3] |
| Cerebral Infarct Volume | RBG | 4.0 mg·kg⁻¹·d⁻¹ | Intragastric (i.g.) | 5 days | Markedly reduced infarct volume[3] |
| Neuronal Loss | RBG | 2.6 mg·kg⁻¹·d⁻¹ | Intragastric (i.g.) | 5 days | Mitigated neuronal loss[3] |
| Neuronal Loss | RBG | 4.0 mg·kg⁻¹·d⁻¹ | Intragastric (i.g.) | 5 days | Mitigated neuronal loss[3] |
Table 2: In Vitro Efficacy of this compound in a BV2 Cell OGD/R Model
| Parameter | Treatment Group | Concentration | Outcome |
| Iron Metabolism | RBG | 5 µM | Dose-dependent modulation[3] |
| Iron Metabolism | RBG | 10 µM | Dose-dependent modulation[3] |
| Iron Metabolism | RBG | 20 µM | Dose-dependent modulation[3] |
| Nrf2 Expression | RBG | 5, 10, 20 µM | Increased expression[3] |
| Antioxidant Expression (HO-1, NQO1, GCLC, GCLM) | RBG | 5, 10, 20 µM | Increased expression[3] |
| Neuronal Apoptosis (in BV2-PC12 co-culture) | RBG | 20 µM | Alleviated neuronal apoptosis[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for inducing cerebral ischemia-reperfusion injury.[5][6]
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion, a widely accepted model for stroke research.[5][7]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicone-coated tip[7]
-
Surgical instruments
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.
-
Place a loose ligature around the CCA.
-
Gently insert the silicone-coated 4-0 nylon monofilament into the ECA through a small incision.
-
Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically about 18-20 mm from the carotid bifurcation.
-
(Optional) Confirm successful occlusion by monitoring a significant drop in regional cerebral blood flow using a laser Doppler flowmeter.
-
After the desired period of ischemia (e.g., 2 hours), carefully withdraw the filament to allow for reperfusion.[4]
-
Close the incision and allow the animal to recover.
-
Administer this compound (2.6 or 4.0 mg·kg⁻¹·d⁻¹) via intragastric gavage for 5 consecutive days, starting after the procedure.[3]
-
Assess neurological deficits and infarct volume at the end of the treatment period.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in BV2 Microglial Cells
This protocol simulates the ischemic and reperfusion conditions in a cell culture system.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
DMEM, no glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound (stock solution in DMSO)
Procedure:
-
Culture BV2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard incubator (37°C, 5% CO₂).
-
Oxygen-Glucose Deprivation (OGD):
-
When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a specified duration (e.g., 2-4 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with high-glucose DMEM containing 10% FBS.
-
Return the cells to the standard incubator for the reperfusion period (e.g., 24 hours).
-
-
Treatment with this compound:
-
During the reperfusion phase, add this compound to the culture medium at final concentrations of 5, 10, and 20 µM.[3] An equivalent volume of the vehicle (DMSO) should be added to the control group.
-
-
After the reperfusion period, cells can be harvested for subsequent analysis, such as Western blotting for protein expression (Nrf2, HO-1, etc.), or used in co-culture experiments to assess neuronal apoptosis.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in Microglia
References
- 1. Neuroprotective potential for mitigating ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral ischemia-reperfusion injury: mechanisms and promising therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cerebral ischemia-reperfusion injury by modulating microglial redox homeostasis via Keap1-Nrf2-TFR1/ARE axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 7. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for In Vivo Administration of Resibufogenin to Study Anti-Inflammatory Effects in Mice
Introduction
Resibufogenin (RBG) is a major bioactive bufadienolide compound extracted from toad venom, a traditional Chinese medicine known as Chan Su.[1][2] For centuries, toad venom has been utilized for its therapeutic properties in treating various conditions, including inflammatory diseases.[3][4] Modern research has substantiated these traditional uses, revealing that this compound possesses significant anti-inflammatory, anticancer, and cardiotonic activities.[1][5] Its anti-inflammatory effects are particularly noteworthy, positioning RBG as a promising candidate for managing chronic inflammatory disorders.[1][5] This document provides detailed protocols and application notes for researchers studying the anti-inflammatory effects of this compound in murine models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and AP-1 pathways, and the suppression of the NLRP3 inflammasome.
-
Inhibition of NF-κB and AP-1 Pathways: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.[4][6] RBG prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][6] Simultaneously, it dampens the AP-1 pathway by reducing the phosphorylation of JNK and ERK.[3][6] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][4][6]
-
Inhibition of the NLRP3 Inflammasome: Recent studies have identified this compound as a potent inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[7] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis.[8][9] RBG has been found to directly interact with the NLRP3 protein, blocking its assembly and subsequent activation.[7] This mechanism contributes to its ability to alleviate conditions like atherosclerosis, where NLRP3-mediated inflammation plays a crucial role.[7]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
The following protocols outline the in vivo administration of this compound for studying its anti-inflammatory effects in mice. The Lipopolysaccharide (LPS)-induced endotoxemia model is detailed as it is a well-established and relevant model for systemic inflammation.
Protocol 1: LPS-Induced Endotoxemia in Mice
This model is used to induce a systemic inflammatory response syndrome, mimicking aspects of sepsis.
1. Materials and Reagents:
-
This compound (RBG)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose, Dimethyl sulfoxide (DMSO) followed by dilution in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Standard laboratory animal housing and equipment
-
ELISA kits for TNF-α, IL-6, MCP-1
-
Reagents for Western blotting or RT-PCR
2. Animal Handling and Acclimatization:
-
House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the experiment.
-
All procedures must be approved by the institution's Animal Ethics Committee.
3. Preparation of this compound and LPS:
-
This compound: Due to its poor water solubility, RBG may need to be dissolved in a small amount of DMSO first, then diluted with sterile saline or prepared as a suspension in a vehicle like 0.5% sodium carboxymethyl cellulose.[1][10] The final concentration of DMSO should be non-toxic (typically <5%). Prepare fresh on the day of the experiment.
-
LPS: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).
4. Experimental Procedure:
-
Randomly divide mice into experimental groups (n=6-10 per group):
-
Group 1 (Vehicle Control): Receives vehicle only.
-
Group 2 (LPS Control): Receives vehicle + LPS.
-
Group 3 (RBG Treatment): Receives RBG (e.g., 5 or 10 mg/kg) + LPS.
-
-
Administer RBG or vehicle via intraperitoneal (i.p.) or intragastric (i.g.) injection. A single administration is often sufficient for this acute model.[1][4]
-
After a set pre-treatment time (e.g., 1-2 hours), induce endotoxemia by injecting LPS (e.g., 5-10 mg/kg, i.p.).
-
Monitor the mice for signs of sickness (piloerection, lethargy, huddling).
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 12 hours), collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and harvest tissues (e.g., liver, lung, spleen) for further analysis.
5. Endpoint Analysis:
-
Cytokine Measurement: Centrifuge blood samples to collect serum. Measure the concentrations of TNF-α, IL-6, and MCP-1 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Analyze tissue lysates to determine the phosphorylation status of IκBα, JNK, and ERK to confirm the mechanism of action.
-
Histology: Fix tissues in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
Protocol 2: Carrageenan-Induced Paw Edema (Alternative Model)
This is a widely used model for evaluating acute, localized inflammation and the efficacy of anti-inflammatory drugs.[11][12]
1. Experimental Procedure:
-
Administer RBG or vehicle (i.p. or i.g.) to mice 30-60 minutes before inducing inflammation.
-
Induce inflammation by injecting a 1% carrageenan solution (e.g., 50 µL) into the sub-plantar region of the right hind paw.[11][12] The left paw can be injected with saline as a control.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13][14]
-
The anti-inflammatory effect is calculated as the percentage reduction in paw edema in the RBG-treated group compared to the carrageenan control group.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from various studies on this compound.
Table 1: Anti-Inflammatory and Related In Vivo Studies of this compound in Mice
| Animal Model | Strain | RBG Dose & Route | Inflammation Inducer | Key Findings | Reference(s) |
| Endotoxemia | ICR | Single dose (unspecified), i.p. | LPS | Reduced serum TNF-α, IL-6, MCP-1. | [3],[1],[6] |
| Endotoxemia | ICR | 10 mg/kg, i.p. | LPS | Significantly lowered serum pro-inflammatory cytokines. | [4] |
| Atherosclerosis | ApoE-/- | Not specified | High-Fat Diet | Reduced atherosclerotic plaques, suppressed NLRP3 expression, reduced macrophage infiltration. | [7] |
| Aging | Not specified | Not specified | Natural Aging | Increased dermal collagen density and subcutaneous fat. | [4] |
Table 2: Anti-Cancer In Vivo Studies of this compound in Mice (Illustrating Dosages)
| Animal Model | Strain | RBG Dose & Route | Duration | Key Findings (Tumor Growth) | Reference(s) |
| Pancreatic Cancer Xenograft | Athymic Nude | 10 & 20 mg/kg/day, i.g. | 20 days | Significantly inhibited tumor volume and mass. No significant change in body weight. | [10] |
| Colorectal Cancer Xenograft | Nude | 5 & 10 mg/kg/day, i.p. | 21 days | Reduced tumor weight by 27% and 41%, respectively. | [1] |
| Glioblastoma Xenograft | Nude | 10 mg/kg/day, i.p. | 21 days | Decreased tumor weight. | [1] |
Pharmacokinetics and Toxicology
-
Metabolism: this compound is primarily metabolized in the liver by CYP3A4 enzymes.[3][15] The main metabolic reactions are hydroxylation, dihydroxylation, and isomerization, with the major metabolite being 5β-hydroxy-resibufogenin (marinobufagenin), which is also bioactive.[3][15]
-
Pharmacokinetics: In rats, orally administered RBG (20 mg/kg) is absorbed rapidly, reaching maximum plasma concentration in about 15 minutes, but it is also eliminated quickly with a half-life of approximately 1.72 hours.[1][16]
-
Bioavailability and Solubility: RBG has low oral bioavailability and is insoluble in water, which presents a challenge for formulation and administration.[1][3]
-
Toxicity: High doses of this compound can be toxic. One study noted that a 10 mg/kg dose in mice caused hypokinesia, decreased heart rate, and death.[3] However, multiple other studies have used 10 mg/kg and even higher doses (up to 80 mg/kg/day) without reporting similar acute toxicity, suggesting that the vehicle, administration route, and specific mouse strain may significantly influence outcomes.[1][10][17] It is noted that mice and rats are generally less sensitive to bufadienolides than humans.[3] Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose in their specific experimental setup.
This compound is a potent natural compound with well-documented anti-inflammatory properties. Its ability to inhibit multiple key inflammatory pathways, including NF-κB, AP-1, and the NLRP3 inflammasome, makes it a valuable tool for inflammation research and a potential therapeutic agent. The protocols and data provided here offer a comprehensive guide for researchers and drug development professionals to design and execute in vivo studies to further explore the anti-inflammatory effects of this compound in murine models. Careful consideration of dosage, administration route, and appropriate inflammatory models is crucial for obtaining robust and reproducible results.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against atherosclerosis in ApoE-/- mice through blocking NLRP3 inflammasome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of phase I metabolism of this compound and evaluation of the metabolic effects on its antitumor activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Resibufogenin for Neuroprotective Studies in Microglial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key contributor to the pathogenesis of various neurodegenerative diseases.[1][2] Microglia, the resident immune cells of the central nervous system, can become overactivated by various stimuli, leading to the release of pro-inflammatory cytokines and reactive oxygen species (ROS), which in turn cause neuronal damage.[1][2] Consequently, identifying compounds that can modulate microglial activation towards a neuroprotective phenotype is a promising therapeutic strategy.
Resibufogenin (RBG), a major bioactive bufadienolide compound derived from toad venom, has demonstrated a range of pharmacological activities, including anti-inflammatory and antitumor effects.[3][4] Recent studies have highlighted its potential as a neuroprotective agent by modulating microglial activity.[5] These application notes provide a comprehensive guide for researchers to effectively use this compound in in vitro studies to investigate its neuroprotective effects on microglial cells.
Mechanism of Action: Key Signaling Pathways
This compound exerts its neuroprotective effects in microglia by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
-
Keap1-Nrf2-TFR1/ARE Pathway: this compound has been shown to activate the Nrf2 signaling pathway by binding to Keap1.[5] This leads to the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE), upregulating the expression of downstream antioxidant enzymes like HO-1 and NQO1.[5] This pathway is critical for restoring redox homeostasis in microglia.[5]
-
NF-κB and AP-1 Pathways: this compound can suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB and AP-1 signaling pathways. It achieves this by preventing the phosphorylation of IκBα and the nuclear translocation of p65, a subunit of NF-κB. It also dampens the AP-1 pathway by inhibiting the phosphorylation of JNK and ERK.
Experimental Workflow & Signaling Diagrams
The following diagrams illustrate the experimental workflow for studying the neuroprotective effects of this compound and the key signaling pathways involved.
References
- 1. LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microglia-Neuronal Co-Culture Protocol in Disease - JoVE Journal [jove.com]
- 4. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cerebral ischemia-reperfusion injury by modulating microglial redox homeostasis via Keap1-Nrf2-TFR1/ARE axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resibufogenin in the Study of Cardiotonic Mechanisms in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin (RBG) is a bufadienolide, a cardiotonic steroid, originally isolated from the venom of certain toad species.[1] Traditionally used in Chinese medicine, "Chan Su," for its purported therapeutic effects, modern scientific investigation has focused on its potential in various fields, including oncology and cardiology.[2][3] As a cardiac glycoside, this compound shares structural similarities with digoxin and is known to exert positive inotropic (contractility-enhancing) effects on the heart.[1] This property makes it a valuable pharmacological tool for studying the molecular mechanisms of cardiac contraction and the pathophysiology of heart failure.
These application notes provide an overview of the use of this compound in heart failure research, detailing its mechanism of action, relevant signaling pathways, and protocols for its application in both in vitro and in vivo models.
Mechanism of Action
The primary cardiotonic effect of this compound is attributed to its inhibition of the Na+/K+-ATPase pump located on the sarcolemma of cardiomyocytes.[4] This inhibition leads to a cascade of events that ultimately enhances cardiac contractility:
-
Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, inhibiting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[4]
-
Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular Na+.
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient for Na+ entry, which in turn decreases the efficiency of the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding calcium ions (Ca2+)).
-
Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX results in an elevation of intracellular Ca2+ levels.
-
Enhanced Sarcoplasmic Reticulum Ca2+ Load: The higher cytosolic Ca2+ concentration leads to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) by the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[5][6]
-
Increased Ca2+ Release and Contractility: The increased SR Ca2+ load results in a larger release of Ca2+ during subsequent action potentials, leading to a stronger interaction between actin and myosin filaments and thus, enhanced cardiac contractility.
At higher concentrations, this compound can be toxic, inducing delayed afterdepolarizations and arrhythmias.[1]
Signaling Pathways
The interaction of this compound with the Na+/K+-ATPase not only affects ion transport but also initiates intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, and its binding by ligands like this compound can activate pathways such as the MAPK/ERK pathway.[2][7]
This compound-Induced Signaling Pathway
Caption: this compound signaling cascade in cardiomyocytes.
Data Presentation
Inotropic Effects of this compound in Animal Models
| Animal Model | This compound Effect on Ventricular Contractile Force | Reference |
| Rabbit | ~34% increase | [2] |
| Cat | ~36% increase | [2] |
| Dog | ~32% to 50% increase | [2] |
Note: The effects of this compound on cardiac muscle contractility are dose-dependent.[2]
Experimental Protocols
In Vitro Study: Investigating the Effects of this compound on Isolated Adult Rat Cardiomyocytes
This protocol describes the isolation of adult rat cardiomyocytes and subsequent treatment with this compound to assess its effects on cell contractility and calcium transients.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Langendorff perfusion system
-
Enzyme solution (e.g., collagenase type II, hyaluronidase)
-
Calcium-free and calcium-containing buffers
-
This compound stock solution (in DMSO)
-
Cell culture medium for cardiomyocytes
-
Ion imaging system (for calcium transients)
-
Cell contractility measurement system
Protocol for Cardiomyocyte Isolation (Adapted from Langendorff method):
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer to wash out the blood.
-
Switch to perfusion with an enzyme solution (e.g., collagenase) to digest the cardiac tissue.
-
After digestion, transfer the heart to a dish, remove the atria, and gently mince the ventricular tissue.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the isolated cardiomyocytes to prevent calcium paradox.
-
Plate the viable, rod-shaped cardiomyocytes on laminin-coated dishes for subsequent experiments.
Protocol for this compound Treatment and Analysis:
-
Allow the isolated cardiomyocytes to stabilize in culture for at least 1 hour.
-
Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in the culture medium from a stock solution. A vehicle control (DMSO) should be included.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 30 minutes).
-
To measure contractility: Place the culture dish on the stage of a microscope equipped with a cell contractility measurement system. Pace the cells electrically and record the changes in cell length or edge movement.
-
To measure calcium transients: Load the cells with a calcium indicator dye (e.g., Fura-2 AM). Place the dish on an inverted microscope connected to an ion imaging system. Pace the cells and record the fluorescence changes to measure intracellular calcium transients.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of this compound.
In Vivo Study: Evaluating the Cardiotonic Effects of this compound in a Rat Model of Heart Failure
This protocol outlines the induction of heart failure in rats and the subsequent administration of this compound to assess its effects on cardiac function. A common model for hypertension-induced heart failure is the deoxycorticosterone acetate (DOCA)-salt model.
Materials:
-
Male Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA) pellets
-
High-salt drinking water (1% NaCl)
-
This compound
-
Echocardiography equipment
-
Blood pressure monitoring system
Protocol for Induction of Heart Failure:
-
Anesthetize the rats and perform a uninephrectomy (removal of one kidney).
-
Implant a DOCA pellet subcutaneously.
-
Provide the rats with drinking water containing 1% NaCl.
-
Monitor the development of hypertension and cardiac hypertrophy over several weeks using blood pressure measurements and echocardiography.
Protocol for this compound Administration and Cardiac Function Assessment:
-
Once heart failure is established (e.g., after 4-6 weeks), divide the rats into treatment and control groups.
-
Administer this compound to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and frequency. The control group should receive a vehicle injection.
-
Perform serial echocardiography to assess cardiac function parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
At the end of the study, euthanize the animals and collect heart tissue for histological and molecular analysis (e.g., fibrosis, protein expression of Na+/K+-ATPase, SERCA2a).
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound serves as a potent tool for investigating the fundamental mechanisms of cardiac contractility and the pathophysiology of heart failure. Its well-defined primary mechanism of action, the inhibition of Na+/K+-ATPase, allows for targeted studies on ion homeostasis and calcium cycling in cardiomyocytes. The protocols provided herein offer a framework for utilizing this compound in both cellular and whole-animal models to further elucidate its cardiotonic properties and its potential as a therapeutic agent or a research compound in the context of heart failure. Researchers should, however, be mindful of its dose-dependent toxicity and design their experiments accordingly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Cinobufagin Activate Central Neurons through an Ouabain-Like Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting calcium regulators as therapy for heart failure: focus on the sarcoplasmic reticulum Ca-ATPase pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcoplasmic reticulum Ca2+ ATPase as a therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Resibufogenin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of Resibufogenin, a promising but poorly water-soluble bufadienolide. The information is presented in a question-and-answer format to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but our in vivo studies show limited efficacy. What is the likely cause?
A1: A common reason for the discrepancy between in vitro and in vivo results for this compound is its low oral bioavailability.[1][2] Due to its poor water solubility, this compound does not readily dissolve in gastrointestinal fluids, which is a critical first step for absorption into the bloodstream.[1] Consequently, only a small fraction of the administered oral dose reaches systemic circulation and the target tissues, leading to reduced therapeutic effects.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on enhancing the solubility and dissolution rate of this compound. Key strategies that have been successfully applied to poorly soluble drugs, and are applicable to this compound, include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[1][3]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility and dissolution.[1][4]
-
Lipid-Based Formulations: Formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs like this compound by presenting it in a solubilized form and utilizing lipid absorption pathways.[1][5][6]
Q3: How do I choose the most suitable bioavailability enhancement technique for my study?
A3: The choice of technique depends on several factors, including the specific goals of your study, available equipment, and the desired formulation properties.
-
For initial screening and proof-of-concept studies: Cyclodextrin complexation and solid dispersions prepared by solvent evaporation are often straightforward to implement on a laboratory scale.
-
For achieving a significant increase in bioavailability for efficacy studies: Nanoemulsions and SEDDS are powerful techniques, though they may require more formulation development and characterization.[5][6]
Q4: Are there any potential downsides to these formulation strategies that I should be aware of?
A4: Yes, each technique has potential challenges:
-
Solid Dispersions: Physical instability (recrystallization) of the amorphous drug over time can be a concern.[3]
-
Cyclodextrin Complexation: The amount of drug that can be loaded into cyclodextrins is sometimes limited, and high concentrations of some cyclodextrins can have toxicological effects.[1]
-
Lipid-Based Formulations: These formulations can be complex to develop and may have stability issues. The high surfactant content in some SEDDS can potentially cause gastrointestinal irritation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the neat compound in the gastrointestinal tract. | 1. Verify Compound Properties: Confirm the purity and crystalline form of your this compound. 2. Implement a Bioavailability Enhancement Strategy: Choose a suitable formulation approach from the FAQs above (e.g., solid dispersion, cyclodextrin complex, nanoemulsion). 3. Optimize the Formulation: Systematically vary the components and ratios in your chosen formulation to achieve optimal drug loading and release characteristics. |
| Precipitation of the formulation upon dilution in aqueous media (e.g., for in vitro dissolution testing or upon administration). | The formulation is not robust enough to maintain this compound in a solubilized state upon dilution. | 1. For Solid Dispersions: Screen different polymers and drug-to-polymer ratios to find a more stable amorphous system. 2. For Cyclodextrin Complexes: Ensure the complex is stable upon dilution. Consider using a polymer as a precipitation inhibitor in the formulation. 3. For Nanoemulsions/SEDDS: Adjust the oil, surfactant, and co-surfactant ratios to create a more stable emulsion. |
| Inconsistent results between different batches of the same formulation. | Variability in the preparation process. | 1. Standardize Protocols: Ensure all steps of the formulation preparation are well-documented and consistently followed. 2. Characterize Each Batch: Perform quality control checks on each batch, such as particle size analysis for nanoemulsions or dissolution testing for solid dispersions, to ensure consistency. |
Quantitative Data on this compound Bioavailability
Improving the formulation of this compound can significantly enhance its pharmacokinetic profile. Below is a summary of available data for oral administration in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (µg/L*h) | Reference |
| This compound Suspension | 20 | 37.63 ± 10.52 | 0.25 ± 0.0 | 38.52 ± 7.61 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:5) in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a dry film or solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-evaporation
This protocol details the preparation of a this compound-cyclodextrin complex to improve its solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
50% Aqueous ethanol
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Ethyl acetate
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen cyclodextrin (e.g., in a 1:2 molar ratio) and dissolve them in 50% aqueous ethanol.[4]
-
Stirring: Stir the solution at a constant speed (e.g., 400 rpm) and temperature (e.g., 50°C) for 2 hours.[4]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at approximately 45°C.[4]
-
Washing: Wash the resulting solid complex with ethyl acetate to remove any free, uncomplexed this compound.[4]
-
Drying: Dry the final product under vacuum to obtain the this compound-cyclodextrin inclusion complex powder.[4]
-
Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties.
Protocol 3: A General Approach for In Vivo Bioavailability Study
This protocol outlines a general workflow for assessing the in vivo bioavailability of a new this compound formulation.
Workflow:
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Dosing: Administer the this compound formulation (e.g., oral gavage) and a control (e.g., this compound suspension) to different groups of animals. An intravenous administration group is also necessary to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax for each formulation.
-
Data Interpretation: Compare the pharmacokinetic parameters of the new formulation to the control to determine the relative bioavailability.
Visualizing Key Concepts
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound has been shown to exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[1][7][8] An enhanced bioavailability of this compound would theoretically lead to a more potent inhibition of this pathway in vivo.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
General Workflow for Improving this compound Bioavailability
The following diagram illustrates the logical steps a researcher would take when aiming to improve the in vivo bioavailability of this compound.
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Dissolving Capacity and Reducing Gastric Mucosa Irritation by Complex Formation of this compound with β-Cyclodextrin or 2-Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resibufogenin Solubility Issues for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Resibufogenin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is practically insoluble in water.[1][2] The recommended solvent for preparing stock solutions for in vitro cell culture experiments is dimethyl sulfoxide (DMSO).[3][4][5] Ethanol is also a potential solvent.[5]
Q2: What is the maximum concentration of DMSO that is safe for my cells in culture?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While some cell lines can tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration at or below 0.5%.[6][7][8] For sensitive cell lines or long-term experiments, a final DMSO concentration of less than 0.1% is ideal.[9][10][11] It is always best practice to perform a vehicle control experiment using the same final concentration of DMSO to assess its effect on your specific cell line.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into the cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This phenomenon, often called "solvent shock," occurs when the compound rapidly comes out of solution as the solvent polarity changes.[12] Here are several steps to troubleshoot this issue:
-
Reduce the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the culture medium. Try using a lower final concentration.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Pre-incubate the DMSO stock in a small volume of serum-free media or media containing a reduced serum concentration before further dilution into the final culture volume.[12]
-
Increase the volume of the final dilution: A higher final volume can help to keep the compound in solution.
-
Gently mix during dilution: Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations.
-
Warm the medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.[13]
Q4: Are there alternative methods to improve the solubility of this compound in aqueous solutions?
A4: While DMSO is the most common solvent for in vitro studies, other strategies have been explored to enhance this compound's solubility, primarily for in vivo applications. These include the use of cyclodextrins (like β-cyclodextrin and HP-β-cyclodextrin) to form inclusion complexes, which can significantly improve aqueous solubility and dissolution rates.[14][15] Other advanced formulation techniques like solid dispersions and nanosuspensions have also been investigated.[15] For cell culture, using surfactants like Cremophor EL has been shown to reverse multidrug resistance and may improve compound solubility, though their effects on cell viability and experimental outcomes must be carefully evaluated.[16][17]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with this compound in cell culture.
Issue 1: Precipitate Formation in Culture Medium
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | Perform a dose-response experiment starting with a lower concentration range. |
| "Solvent Shock" | Add the DMSO stock to a small volume of medium first, mix gently, then add to the final volume. Avoid rapid addition. |
| Interaction with Media Components | Try reducing the serum concentration in your culture medium, if experimentally permissible.[12] |
| Temperature Fluctuations | Ensure both the culture medium and the this compound stock solution are at the appropriate temperature (e.g., 37°C for medium) before mixing.[12][13] |
| pH of the Medium | Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[12] |
Issue 2: Cell Toxicity or Unexpected Biological Effects
| Potential Cause | Troubleshooting Step |
| DMSO Cytotoxicity | Include a vehicle control with the highest concentration of DMSO used in your experiment. If toxicity is observed, lower the final DMSO concentration to ≤ 0.1%.[9][10] |
| Compound Instability | This compound is unstable under strong acidic or alkaline conditions.[1][18] Ensure the pH of your culture medium is stable. Prepare fresh dilutions for each experiment. |
| Off-Target Effects | Review the known mechanisms of action of this compound. It is known to inhibit Na+/K+-ATPase and affect signaling pathways like PI3K/Akt and NF-κB.[3][18][19][20] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex or gently sonicate the solution until the this compound is completely dissolved.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store the aliquots at -20°C or -80°C for long-term storage.[4][21]
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, sterile cell culture medium (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 2, 4, 8 µM).[22]
-
Important: To minimize precipitation, add the stock solution to the medium and mix gently but thoroughly immediately. It is recommended to add the stock solution to a slightly larger volume of medium and then dispense it to the cells.
-
Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells (ideally ≤ 0.1%).
-
Add the final working solutions to your cell cultures and proceed with your experiment.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][5] |
| DMSO | ≥14.5 mg/mL | [4] |
| Ethanol | 77 mg/mL (200.25 mM) | [5] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Recommendation | Concentration | Notes | Reference |
| General Use | ≤ 0.5% | Tolerated by most cell lines without severe cytotoxicity. | [6][7][8] |
| Optimal / Sensitive Cells | ≤ 0.1% | Recommended to minimize solvent effects. | [9][10][11] |
| High-Risk | > 1% | Can cause cell membrane damage and toxicity. | [6][10] |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.
Caption: Experimental workflow for preparing this compound for cell culture.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. lifetein.com [lifetein.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Enhancement of Dissolving Capacity and Reducing Gastric Mucosa Irritation by Complex Formation of this compound with β-Cyclodextrin or 2-Hydroxypropyl-β-cyclodextrin | MDPI [mdpi.com]
- 15. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversal of multidrug resistance by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of multidrug resistance by surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]
- 20. journals.plos.org [journals.plos.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - ProQuest [proquest.com]
Determining the optimal therapeutic dosage of Resibufogenin while minimizing toxicity.
Welcome to the technical support center for Resibufogenin research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the therapeutic dosage of this compound while minimizing its toxicity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to both its therapeutic effects and toxicity?
A1: this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility (cardiotonic effect).[3] However, this same mechanism is responsible for its cardiotoxic effects at higher concentrations, leading to arrhythmias.[1][2][4]
Q2: What are the main metabolic pathways of this compound, and how do its metabolites affect its activity and toxicity?
A2: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main enzyme involved.[1][5] The main metabolic reactions include hydroxylation, dihydroxylation, dehydrogenation, and isomerization.[6][7] The major metabolite is 5β-hydroxy-resibufogenin (marinobufagenin), which has been shown to have significant biological activity, including inhibiting cell growth and inducing apoptosis.[1][5][6] This metabolite may contribute to the overall therapeutic effect but also has potential cardiovascular risks as an inhibitor of Na+/K+-ATPase.[6] Studies suggest that the major metabolite, 5-HRB, may have a better safety profile than the parent compound.[5]
Q3: What are the key signaling pathways modulated by this compound in cancer and inflammation?
A3: this compound has been shown to modulate several key signaling pathways:
-
PI3K/Akt Pathway: It inhibits this pathway in various cancer cells, leading to reduced cell viability, migration, and invasion, and promoting apoptosis.[6][8][9]
-
NF-κB Signaling Pathway: It exerts anti-inflammatory effects by inhibiting the phosphorylation of IκBα and preventing the nuclear translocation of p65, thus inactivating the NF-κB pathway.[6][10]
-
VEGFR2-Mediated Signaling Pathway: In the context of angiogenesis, this compound can inhibit the phosphorylation of VEGFR2 and its downstream targets like FAK and Src.[11]
-
MAPK/ERK Pathway: In glioblastoma cells, it can trigger the MAPK/ERK pathway, leading to G2/M phase arrest.[6]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: The concentration of this compound may be too high. While it shows selective cytotoxicity towards cancer cells at certain concentrations, higher doses can affect normal cells. For instance, one study noted that 5 μM of this compound inhibited the proliferation of colorectal cancer cells without affecting normal colonic epithelial cells, but higher doses caused cytotoxicity to the normal cells.[12][13]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of concentrations on both your cancer cell line and a relevant normal cell line to determine the therapeutic window.
-
Reduce the concentration: Based on the dose-response data, select a concentration that maximizes cancer cell death while minimizing effects on normal cells.
-
Consider the metabolite: The major metabolite, 5β-hydroxy-resibufogenin (5-HRB), has been reported to have a better safety profile.[5] If feasible, consider testing the effects of this metabolite.
-
Issue 2: Inconsistent anti-inflammatory effects in in-vitro models.
-
Possible Cause: The timing of this compound administration in relation to the inflammatory stimulus (e.g., LPS) could be critical. The mechanism involves inhibiting signaling pathways like NF-κB and AP-1.[10]
-
Troubleshooting Steps:
-
Optimize pre-treatment time: Vary the pre-incubation time with this compound before adding the inflammatory stimulus to determine the optimal window for inhibiting the inflammatory cascade.
-
Verify pathway inhibition: Use techniques like Western blotting to confirm the inhibition of key proteins in the NF-κB and MAPK pathways (e.g., phosphorylation of IκBα, p65, JNK, ERK) at your chosen concentration and time point.[6][10]
-
Check for TLR ligand specificity: this compound has been shown to inhibit inflammation induced by ligands for TLR2, TLR3, and TLR4, suggesting its target is not on the cell membrane.[10] Ensure your inflammatory stimulus is appropriate for the pathways being studied.
-
Issue 3: Low bioavailability or rapid metabolism observed in in-vivo experiments.
-
Possible Cause: this compound has low water solubility and is rapidly metabolized.[3][6] Pharmacokinetic studies in rats show it is rapidly absorbed and eliminated.[6]
-
Troubleshooting Steps:
-
Formulation enhancement: Due to its poor water solubility, consider using formulation strategies to improve bioavailability. This compound is soluble in organic solvents like DMSO and ethanol.[3]
-
Route of administration: The route of administration can significantly impact pharmacokinetics. Intraperitoneal injection has been used in several mouse studies.[10][11]
-
Monitor metabolites: When analyzing pharmacokinetic data, it is crucial to also measure the levels of major metabolites like 5β-hydroxy-resibufogenin, as they are bioactive.[5][6][7]
-
Data Presentation
Table 1: In Vitro Therapeutic Concentrations of this compound
| Cell Line(s) | Effect | Concentration(s) | Citation(s) |
| Multiple Myeloma (RPMI8226) | Inhibition of viability, migration, and invasion | 4 and 8 μM | [6][9] |
| Colorectal Cancer (HT-29, SW480) | Inhibition of cell viability | 5 μM (selective) | [12][13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of cell viability (IC50) | ~3 μM | [11] |
| MERS-CoV infected Vero cells | Antiviral activity (IC50) | 1.612 μM | [6] |
| MERS-CoV infected Calu-3 cells | Antiviral activity (IC50) | 15.970 μM | [6] |
Table 2: In Vivo Therapeutic Dosages of this compound
| Animal Model | Condition | Dosage | Route | Outcome | Citation(s) |
| Mice | Endotoxemia | 10 mg/kg | Intraperitoneal | Reduced serum pro-inflammatory cytokines | [10] |
| Nude Mice | Pancreatic Cancer Xenograft | 10 and 20 mg/kg/day | Intraperitoneal | Inhibited tumor growth | [14] |
| Nude Mice | Triple-Negative Breast Cancer Xenograft | 10 mg/kg/day | Intraperitoneal | Inhibited tumor growth and angiogenesis | [11] |
| Nude Mice | Colorectal Cancer Xenograft | Not specified | Not specified | Suppressed tumor growth and metastasis | [15] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, oral)
| Parameter | Value | Citation(s) |
| Tmax (Time to maximum concentration) | ~0.25 h | [6] |
| Cmax (Maximum concentration) | 37.63 ± 10.52 ng/mL | [6] |
| t1/2 (Half-life) | 1.72 ± 0.49 h | [6] |
Experimental Protocols
Protocol 1: Western Blot for PI3K/Akt Pathway Inhibition
-
Cell Treatment: Plate a human multiple myeloma cell line (e.g., RPMI8226) and treat with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24-48 hours.[9]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL detection reagent.[8][9]
Protocol 2: In Vivo Tumor Xenograft Model
-
Cell Preparation: Culture triple-negative breast cancer cells (e.g., 4T1 or MDA-MB-231).
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1x10^6 cells into the mammary fat pad of each mouse.
-
Treatment: When tumors reach a volume of approximately 50 mm³, randomize the mice into control and treatment groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 12 days).[11]
-
Monitoring: Measure tumor volume and body weight every 2 days.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis like immunohistochemistry.[11][14][15]
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound's anti-inflammatory mechanism via NF-κB.
Caption: Workflow for an in vivo xenograft experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Cinobufagin Activate Central Neurons through an Ouabain-Like Action | PLOS One [journals.plos.org]
- 3. Buy this compound [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of phase I metabolism of this compound and evaluation of the metabolic effects on its antitumor activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 9. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Resibufogenin stability and degradation in different experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of resibufogenin in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in experimental buffers?
A1: The stability of this compound is primarily influenced by pH, temperature, and the composition of the buffer. This compound is known to be unstable under strong acidic or alkaline conditions[1].
Q2: In which pH range is this compound most stable?
A2: While specific data for common laboratory buffers is limited, this compound is reported to be relatively stable in intestinal fluid (neutral to slightly alkaline pH) and unstable in gastric fluid (highly acidic)[1]. This suggests that maintaining a pH in the neutral range (approximately 6.8-7.4) is likely to be optimal for its stability.
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical compounds, higher temperatures are expected to accelerate the degradation of this compound. For short-term storage, it is advisable to keep solutions on ice or at 4°C. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers like PBS, Tris, or HEPES for my experiments with this compound?
A4: Yes, these buffers are commonly used in biological experiments. However, the stability of this compound in these specific buffers has not been extensively reported. It is crucial to perform a stability test in your chosen buffer system under your experimental conditions, especially for long-duration experiments.
Q5: What are the known degradation pathways of this compound?
A5: The primary degradation and metabolic pathways for this compound involve hydroxylation, dihydroxylation, dehydrogenation, and isomerization[1]. Under forced degradation conditions, such as strong acid or base, hydrolysis of the lactone ring may also occur.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound over time. | Degradation of the compound in the experimental buffer. | - Prepare fresh solutions of this compound for each experiment. - Perform a time-course experiment to assess the stability of this compound in your specific buffer and at your experimental temperature. Analyze samples at different time points using HPLC or LC-MS/MS. - Consider using a more stable analog or a formulation, such as inclusion complexes with cyclodextrins, which have been shown to improve stability[2]. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | - Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. - Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. |
| Precipitation of this compound in the buffer. | Poor solubility or buffer incompatibility. | - this compound has poor water solubility. Ensure the concentration used is below its solubility limit in the chosen buffer. - A small percentage of a co-solvent like DMSO can be used to aid dissolution, but its compatibility with the experimental system must be verified. |
| Inconsistent experimental results. | Inconsistent stability of this compound stock solutions. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. - Regularly check the purity of the stock solution using an analytical method. |
Quantitative Data Summary
Table 1: General Stability Profile of this compound under Different Conditions (Qualitative)
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | < 3 (Strongly Acidic) | Low | Hydrolysis of lactone ring, isomerization |
| 3 - 6 (Acidic) | Moderate | Isomerization | |
| 6 - 8 (Neutral) | High | Minimal degradation | |
| > 8 (Alkaline) | Low | Hydrolysis of lactone ring | |
| Temperature | -20°C (Frozen) | High | Minimal degradation |
| 4°C (Refrigerated) | Moderate | Slow degradation over time | |
| 25°C (Room Temp) | Low to Moderate | Accelerated degradation | |
| 37°C (Physiological) | Low | Rapid degradation | |
| Light | Exposed to UV/Visible Light | Moderate | Photodegradation may occur |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under stress conditions to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C and analyze at 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and analyze at 2, 4, 8, and 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC or LC-MS/MS method to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the remaining percentage of this compound and separate it from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 296 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Method Development: Using the samples from the forced degradation study, develop a gradient or isocratic HPLC method that provides good resolution between the parent this compound peak and all degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Sample Analysis: a. Prepare a stock solution of this compound in the experimental buffer to be tested (e.g., PBS, Tris-HCl, HEPES) at a known concentration. b. Incubate the solution under the desired experimental conditions (e.g., 37°C). c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot. d. Dilute the aliquot with the mobile phase to a concentration within the linear range of the method. e. Inject the sample into the HPLC system. f. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound stability in a selected buffer.
Caption: this compound inhibits the PI3K/Akt pathway, leading to GSK-3β activation and subsequent degradation of Cyclin D1.
Caption: this compound can activate the MAPK/ERK pathway via Na+/K+-ATPase, leading to cell cycle arrest.
Caption: this compound inhibits angiogenesis by blocking the VEGFR2 signaling pathway.
References
Challenges in the large-scale purification of Resibufogenin from natural sources.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Resibufogenin from natural sources.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, purification, and crystallization of this compound on a large scale.
Extraction & Initial Processing
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Extract | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or suboptimal solvent choice.[1][2] Degradation of this compound: Use of strong acids or bases during extraction, or prolonged exposure to high temperatures.[3] Inefficient Solid-Liquid Separation: Poor filtration or centrifugation leading to loss of extract with the solid residue. | Optimize Extraction Parameters: • Increase the solvent-to-solid ratio. • Extend the extraction time or perform multiple extraction cycles. • Use a mixture of polar and non-polar solvents (e.g., ethanol-water, methanol-water) to improve extraction efficiency.[4] • Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction which can increase yield and reduce extraction time.[1][2] Control Extraction Conditions: • Maintain a neutral or slightly acidic pH during extraction. • Use moderate temperatures to prevent degradation.[3] Improve Separation: • Use a filter press or a larger centrifuge to ensure efficient separation of the extract from the raw material. |
| High Levels of Impurities in Crude Extract | Non-Specific Extraction Solvent: The solvent used may be co-extracting a wide range of other compounds from the toad venom or skin.[5] Presence of Highly Lipophilic or Polar Impurities: Toad venom contains a complex mixture of compounds with varying polarities.[6] | Selective Pre-Extraction/Precipitation: • Perform a pre-extraction step with a non-polar solvent like hexane to remove highly lipophilic impurities before the main extraction. • After extraction, consider a precipitation step by adding a non-solvent to selectively precipitate out some impurities. Optimize Solvent System: • Experiment with different solvent systems to find a more selective one for this compound. |
Chromatographic Purification
| Problem | Possible Causes | Solutions |
| Poor Separation/Co-elution of Impurities in Column Chromatography | Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, C18) may not have sufficient selectivity for this compound and closely related impurities.[7] Suboptimal Mobile Phase: The mobile phase composition may not provide adequate resolution.[8] Column Overloading: Exceeding the loading capacity of the column leads to peak broadening and poor separation.[9] | Optimize Stationary Phase: • Test different types of stationary phases (e.g., different pore sizes of silica, alternative bonded phases like phenyl-hexyl).[10] Mobile Phase Optimization: • Adjust the solvent polarity and composition of the mobile phase. A gradient elution may be necessary to separate complex mixtures.[8] • For reversed-phase chromatography, modifying the pH of the aqueous component can sometimes improve selectivity.[11] Optimize Loading: • Determine the column's loading capacity through loading studies before scaling up.[9] • Use a larger diameter column for larger sample loads.[12] |
| Low Recovery from the Column | Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase. Degradation on the Column: The compound might be unstable on the stationary phase, especially if it is acidic or basic. | Modify Mobile Phase: • Add a small amount of a modifier (e.g., a weak acid or base) to the mobile phase to reduce strong interactions with the stationary phase. Use a Milder Stationary Phase: • Consider using a less acidic or basic stationary phase if degradation is suspected. |
| Scaling Up from Analytical to Preparative HPLC Issues | Non-linear Scaling: Direct scaling of parameters from analytical to preparative scale often fails due to differences in column packing, flow dynamics, and thermal effects.[13][14] Peak Tailing or Fronting: High concentrations of the sample can lead to non-ideal peak shapes.[9] | Systematic Scale-Up Approach: • Maintain the same linear velocity of the mobile phase. • Increase the column diameter and sample load proportionally.[12] • Use a gradient that is adjusted for the larger column volume. Optimize Sample Injection: • Dissolve the sample in the initial mobile phase to minimize peak distortion. • Perform a loading study on the preparative column to determine the optimal concentration and injection volume.[9] |
Crystallization
| Problem | Possible Causes | Solutions |
| Failure to Crystallize (Oiling Out) | Supersaturation is too high: Rapidly reaching a high level of supersaturation can lead to the formation of an oil instead of crystals.[15] Presence of Impurities: Impurities can inhibit nucleation and crystal growth.[15] | Control Supersaturation: • Slow down the addition of the anti-solvent. • Decrease the rate of cooling. • Start with a lower concentration of this compound.[16] Improve Purity: • Ensure the purity of the this compound solution is high before attempting crystallization. Further purification by chromatography may be necessary.[15] |
| Poor Crystal Quality (Small or Needle-like Crystals) | Rapid Nucleation: Too many nuclei forming at once leads to the growth of many small crystals.[16] Fast Crystal Growth: Rapid growth can lead to the formation of less-ordered, needle-like crystals. | Optimize Crystallization Conditions: • Lower the temperature slowly. • Use a solvent/anti-solvent system that promotes slower crystal growth. • Seeding with pre-existing high-quality crystals can promote the growth of larger, more uniform crystals.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for large-scale extraction of this compound?
A1: The primary natural sources for this compound are the dried skin and venom secretions of toads from the Bufonidae family, such as Bufo bufo gargarizans and Bufo melanostictus.[3] The traditional Chinese medicine "Chan'su" is a common starting material.[17]
Q2: What are the main challenges associated with the large-scale purification of this compound?
A2: The main challenges include:
-
Low concentration in natural sources: This necessitates processing large quantities of raw material.
-
Complex mixture of related compounds: Toad venom contains numerous other bufadienolides with similar chemical structures, making separation difficult.[5][6]
-
Poor water solubility: this compound is poorly soluble in water, which can pose challenges for certain extraction and purification techniques.[3][18]
-
Instability: It is unstable in strong acidic or alkaline conditions, which can lead to degradation during processing.[3]
-
Toxicity: this compound is a cardiotonic steroid and requires careful handling to avoid exposure.[3]
Q3: Which extraction methods are most suitable for large-scale production?
A3: For large-scale production, solvent extraction using ethanol or methanol is commonly employed.[4] To enhance efficiency, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be considered as they can reduce extraction time and solvent consumption while potentially increasing yield.[1][2]
Q4: What chromatographic techniques are recommended for the large-scale purification of this compound?
A4: A multi-step chromatographic approach is often necessary.
-
Silica Gel Column Chromatography: This is a common initial step to separate this compound from less polar and more polar impurities.[17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase (C18) preparative HPLC is typically used for the final purification to achieve high purity.[16][17]
Q5: How can the solubility of this compound be improved for formulation and administration?
A5: Several techniques can be used to improve the poor water solubility of this compound, including the formation of inclusion complexes with cyclodextrins (e.g., β-cyclodextrin and HP-β-cyclodextrin), solid dispersions, and liposomal formulations.[18]
Data Presentation
Table 1: Comparative Yield of this compound using Different Extraction Methods
| Extraction Method | Solvent | Extraction Time | Temperature | Yield of this compound (mg/g of raw material) | Reference |
| Maceration | 70% Ethanol | 24 hours | Room Temperature | ~3.5 | [4] |
| Soxhlet Extraction | Ethanol | 6 hours | Boiling Point | ~4.2 | [2] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 30 minutes | 50°C | ~5.1 | [1] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 5 minutes | 60°C | ~5.5 | [1] |
Note: The yields presented are approximate values gathered from various studies and can vary depending on the specific conditions and the quality of the raw material.
Experimental Protocols
1. Large-Scale Extraction of this compound from Toad Venom (Chan'su)
-
Raw Material Preparation: 500 g of dried toad venom (Chan'su) is pulverized into a fine powder.
-
Extraction: The powdered venom is refluxed with 5 L of 95% ethanol for 2 hours. The extraction is repeated three times.
-
Filtration and Concentration: The combined ethanol extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the bufadienolides, is collected and concentrated.
2. Purification by Silica Gel Column Chromatography
-
Column Preparation: A large glass column (e.g., 10 cm diameter) is packed with silica gel (100-200 mesh) using a slurry packing method with cyclohexane.
-
Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of cyclohexane-acetone, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated.
3. Final Purification by Preparative HPLC
-
System: A preparative HPLC system equipped with a high-pressure pump, a UV detector, and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 x 50 mm, 10 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 72:28 v/v) is commonly used.[5][17] An isocratic or gradient elution can be employed depending on the purity of the sample.
-
Sample Preparation: The partially purified this compound from the column chromatography step is dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
Injection and Fraction Collection: The sample is injected onto the column, and the elution is monitored at 296 nm. The peak corresponding to this compound is collected.
-
Purity Analysis and Lyophilization: The purity of the collected fraction is confirmed by analytical HPLC. The pure fraction is then lyophilized to obtain pure this compound powder.
Mandatory Visualization
Experimental Workflow
References
- 1. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. approcess.com [approcess.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. medium.com [medium.com]
- 16. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Refining Resibufogenin treatment protocols to reduce off-target effects.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Resibufogenin in pre-clinical studies. Our aim is to help refine treatment protocols to maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer effects?
A1: this compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.[1][2][3][4] Key signaling pathways implicated in its anti-tumor activity include the inhibition of the PI3K/Akt/GSK3β pathway, suppression of the VEGFR2-mediated signaling pathway, and inactivation of NF-κB and AP-1 signaling.[1][5][6]
Q2: What are the principal off-target effects associated with this compound treatment?
A2: The primary and most significant off-target effect of this compound is cardiotoxicity.[1] This is due to its structural similarity to cardiac glycosides and its inhibitory action on the Na+/K+-ATPase pump in cardiac muscle cells.[2] Inhibition of this pump leads to an increase in intracellular calcium, which can cause arrhythmias and other cardiac complications at high concentrations.[2]
Q3: How can I distinguish between on-target anti-tumor effects and off-target toxicity in my cell-based assays?
A3: Distinguishing between on-target and off-target effects is crucial. One approach is to use a combination of experimental controls. This can include using a cell line with a known resistance to cardiac glycosides or employing a rescue experiment. For instance, if the observed effect is due to Na+/K+-ATPase inhibition, it might be partially reversed by altering the ionic composition of the culture medium. Furthermore, assessing specific markers of your target pathway (e.g., phosphorylation status of Akt or VEGFR2) alongside general viability assays can help differentiate the desired mechanistic effect from generalized cytotoxicity.
Q4: Are there any formulation strategies to improve the solubility and reduce the toxicity of this compound?
A4: Yes, this compound is poorly soluble in water, which can limit its bioavailability and contribute to local irritation.[7] Formulation strategies such as the creation of inclusion complexes with cyclodextrins (e.g., β-cyclodextrin or HP-β-cyclodextrin) have been shown to enhance its aqueous solubility and dissolution rate.[7] These formulations may also reduce gastric irritation.[7] Other strategies for poorly soluble drugs that could be explored include solid dispersions and nano-drug delivery systems.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at concentrations expected to be therapeutic. | 1. High sensitivity of the cell line to Na+/K+-ATPase inhibition. 2. Off-target effects are dominating at the tested concentrations. | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a much lower concentration range. 2. Reduce the treatment duration. 3. Consider using a formulation, like a cyclodextrin inclusion complex, to potentially reduce non-specific toxicity.[7] |
| Inconsistent or not reproducible anti-cancer effects. | 1. Poor solubility and precipitation of this compound in culture media. 2. Degradation of the compound. 3. Cell line heterogeneity. | 1. Ensure complete solubilization of your stock solution in an appropriate solvent (e.g., DMSO) before diluting in media. Visually inspect for precipitates. 2. Prepare fresh dilutions for each experiment from a frozen stock. 3. Use cells within a narrow passage number range to ensure consistency. |
| Observed phenotype does not align with the expected mechanism of action. | 1. The cellular model may not be dependent on the signaling pathway you are investigating. 2. Off-target signaling is producing the observed phenotype. | 1. Confirm the expression and activity of the target pathway (e.g., PI3K/Akt, VEGFR2) in your cell line. 2. Use specific inhibitors for suspected off-target pathways in combination with this compound to dissect the responsible signaling cascades. |
| Difficulty in translating in vitro findings to in vivo models. | 1. Poor bioavailability and rapid metabolism of this compound. 2. High in vivo toxicity at the administered dose. | 1. Consider alternative drug delivery systems or formulations to improve bioavailability.[8][9] 2. Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose range. 3. Consider co-administration with a cardioprotective agent if cardiotoxicity is the limiting factor.[10][11][12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| Panc-1 | Pancreatic Cancer | 2.88 | 48 |
| Aspc | Pancreatic Cancer | 4.76 | 48 |
| RPMI8226 | Multiple Myeloma | 7.694 | 48 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Applicable (Angiogenesis Model) | 3 | Not Specified |
| Vero Cells (MERS-CoV Infection) | Not Applicable (Antiviral Model) | 1.612 | Not Specified |
| Calu-3 Human Lung Cells (MERS-CoV Infection) | Not Applicable (Antiviral Model) | 15.970 | Not Specified |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Condition | Dosage | Observation |
| Nude mice | Human glioblastoma xenograft | 10 mg/kg/day (intraperitoneal) | Decreased tumor weight.[1] |
| BALB/c mice | 4T1 triple-negative breast cancer | 10 mg/kg/day (intraperitoneal) | Inhibition of tumor angiogenesis and growth.[13] |
| Rats | Orally administered | 20 mg/kg | Used for metabolic profiling and pharmacokinetic studies.[14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Na+/K+-ATPase Activity Assay
This protocol measures the inhibitory effect of this compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)
-
ATP solution
-
This compound solutions of varying concentrations
-
Ouabain (as a positive control for inhibition)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.
-
Add different concentrations of this compound to the wells of the microplate. Include a control with no inhibitor and a control with a saturating concentration of ouabain.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution.
-
Add the malachite green reagent to each well to detect the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for enzyme inhibition.[15]
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Dissolving Capacity and Reducing Gastric Mucosa Irritation by Complex Formation of this compound with β-Cyclodextrin or 2-Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective Strategies from Cardiotoxicity in Cancer Patients: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Resibufogenin-induced apoptosis assays.
Welcome to the technical support center for Resibufogenin-induced apoptosis assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide answers to frequently asked questions (FAQs) regarding their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced cell death?
This compound, a major active compound from traditional Chinese medicine, is known to induce cell death in cancer cells through multiple pathways. Primarily, it triggers caspase-dependent apoptosis.[1] It has been shown to inhibit the NF-κB signaling pathway and the PI3K/AKT/GSK3β pathway, leading to apoptosis.[1][2][3] Additionally, this compound can also induce other forms of programmed cell death, such as necroptosis, by upregulating RIP3 and phosphorylating MLKL.[4][5] In some colorectal cancer cells, it has been found to trigger ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[6]
Q2: I am observing high variability between my replicate wells in a cell viability assay (e.g., MTT, MTS) after this compound treatment. What could be the cause?
High variability in replicate wells is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.[7][8]
-
"Edge Effect": Wells on the periphery of the plate are more susceptible to evaporation, leading to changes in media concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[8][9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant differences between wells.[7][8]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates, the effective concentration will be inconsistent. Visually inspect your wells for any precipitate.[7][10]
Q3: My Annexin V/PI flow cytometry results show a low percentage of apoptotic cells after this compound treatment, even at high concentrations. What should I check?
Several factors could lead to lower-than-expected apoptosis levels:
-
Suboptimal Incubation Time: Apoptosis is a dynamic process. The peak of early apoptosis (Annexin V positive, PI negative) might be missed if the assay is performed too early or too late. A time-course experiment is crucial to determine the optimal endpoint.[11][12][13]
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.[12]
-
Incorrect Assay Timing: Annexin V staining detects the externalization of phosphatidylserine (PS), an early apoptotic event. If the incubation time is too long, cells may have progressed to late-stage apoptosis or necrosis.[11]
-
Reagent Quality: Ensure that your Annexin V and PI solutions are not expired and have been stored correctly.[14]
Q4: I am seeing a high percentage of necrotic cells (Annexin V negative / PI positive) in my control group. What is causing this?
High background necrosis can be attributed to:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to PI uptake.[15][16]
-
Unhealthy Cells: Using cells that are over-confluent, starved, or have a high passage number can lead to spontaneous cell death.[15][16]
-
Mycoplasma Contamination: This common contamination can affect cell health and lead to increased cell death.[17]
Troubleshooting Guides
Inconsistent Annexin V/PI Staining Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in negative control | 1. Excessive reagent concentration.[18] 2. Inadequate washing.[18] 3. Cell clumping.[18] | 1. Titrate Annexin V and PI to determine the optimal concentration. 2. Increase the number and duration of wash steps. 3. Gently mix the sample before running and consider filtering if clumping is severe. |
| Weak or no signal in the positive control | 1. Reagents have expired or were stored improperly.[14] 2. Insufficient incubation time with the apoptosis inducer.[11] 3. Incorrect instrument settings (e.g., laser power, detector voltage). | 1. Use fresh reagents and verify their activity. 2. Optimize the incubation time for your positive control. 3. Use appropriate controls to set up the flow cytometer correctly. |
| Poor separation between cell populations | 1. Incorrect compensation settings.[14][15] 2. Instrument settings are not optimized.[16] | 1. Use single-stained controls to set up compensation correctly. 2. Optimize FSC/SSC voltages and detector gains. |
| High percentage of Annexin V positive / PI positive cells | 1. Incubation time with this compound is too long, leading to secondary necrosis. 2. The concentration of this compound is too high, causing rapid cell death.[19] | 1. Perform a time-course experiment to identify the peak of early apoptosis. 2. Conduct a dose-response experiment to find the optimal concentration. |
Inconsistent Caspase Activity Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no caspase activity detected | 1. Incorrect timing of the assay; caspase activation is transient.[13] 2. Insufficient protein concentration in the lysate.[20] 3. The cell line may use a caspase-independent cell death pathway.[21] | 1. Perform a time-course experiment to capture peak caspase activity. 2. Ensure you are loading enough protein for the assay. 3. Investigate other cell death pathways, such as necroptosis or ferroptosis. |
| High background in control samples | 1. Spontaneous apoptosis in unhealthy or over-confluent cells.[16] 2. Contamination of cell cultures. | 1. Use healthy, low-passage cells in their logarithmic growth phase. 2. Regularly test for mycoplasma contamination. |
| High variability between replicates | 1. Inconsistent cell lysis. 2. Pipetting errors.[8] 3. Inconsistent incubation times or temperatures.[22] | 1. Ensure complete and consistent cell lysis for all samples. 2. Calibrate pipettes and use consistent pipetting techniques. 3. Use a multichannel pipette for reagent addition and adhere to a strict timeline. |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted for a generic workflow and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Wash with PBS and detach using a gentle method like trypsinization or a cell scraper. Collect by centrifugation.
-
-
Staining:
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.[12]
Colorimetric Caspase-3 Activity Assay
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound as described above.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells.
-
Resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet debris and collect the supernatant (cytosolic extract).[22]
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.[22]
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader.[22]
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 20. researchgate.net [researchgate.net]
- 21. mpbio.com [mpbio.com]
- 22. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Optimizing Resibufogenin for NF-κB Signaling Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for utilizing Resibufogenin (RBG) to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibits the NF-κB pathway?
A1: this compound primarily inhibits the canonical NF-κB signaling pathway.[1][2] Mechanistic studies show that RBG hinders the phosphorylation of IκBα (the inhibitory subunit of NF-κB), which prevents its degradation.[1][2] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its nuclear translocation and subsequent activation of target gene transcription.[1][2] Some studies also suggest RBG can act further upstream by suppressing TGF-β-activated kinase 1 (TAK1), a key activator of the IKK complex.[3][4][5]
Caption: this compound's inhibition of the canonical NF-κB signaling pathway.
Q2: What is a recommended starting concentration for this compound?
A2: A starting concentration should be determined based on the specific cell line used, as sensitivity to this compound varies. First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability over 24-48 hours. For NF-κB inhibition experiments, it is advisable to use concentrations at or below the IC50 to minimize confounding effects from cytotoxicity. Effective concentrations for inhibiting NF-κB activity often fall within the 0.5 µM to 10 µM range.[3][5][6] For example, 5 µmol/L RBG was used to show inhibition of IκBα phosphorylation in Panc-1 and Aspc cells.[3]
Q3: How should I prepare and store this compound solutions?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound toxic to all cells?
A4: this compound exhibits selective cytotoxicity, often showing higher potency against cancer cells compared to normal or non-transformed cells.[3][7] For instance, the IC50 for cell viability in Panc-1 cancer cells was 2.88 µmol/L, while for non-transformed pancreatic HPDE cells, it was significantly higher at 58.12 µmol/L.[3] Similarly, the IC50 in normal human astrocyte (NHA) cells was 32.66 µM, whereas it was between 2.29 and 6.21 µM for glioblastoma cell lines.[6] It is critical to establish a therapeutic window for your specific cell model.
Troubleshooting Guide
Problem: I am observing high levels of cell death even at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Your cell line may be exceptionally sensitive to this compound.
-
Solution: Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., nanomolar) and a shorter incubation time (e.g., 12 or 24 hours) to precisely determine the cytotoxic threshold.
-
-
Possible Cause 2: this compound Stock Degradation. Improper storage or multiple freeze-thaw cycles may have compromised the compound.
-
Solution: Prepare a fresh stock solution from powder. Ensure it is fully dissolved in high-quality, anhydrous DMSO.
-
-
Possible Cause 3: Synergistic Effects. Components in your culture medium (e.g., serum factors) might be interacting with the compound.
-
Solution: Test the compound's effect in both complete and serum-free medium to identify any dependencies, although most experiments are conducted in complete medium.
-
Problem: My NF-κB luciferase reporter assay shows no inhibition after this compound treatment.
-
Possible Cause 1: Insufficient Concentration or Incubation Time. The concentration may be too low, or the treatment duration too short to elicit a response.
-
Solution: Increase the concentration of this compound in a step-wise manner (e.g., 1 µM, 5 µM, 10 µM). Also, consider a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal treatment window before inducing the pathway (e.g., with TNF-α).
-
-
Possible Cause 2: Suboptimal Assay Conditions. The induction of the NF-κB pathway (e.g., with TNF-α or LPS) might be too strong, masking the inhibitory effect of your compound.
-
Solution: Optimize the concentration of the inducing agent. Find a concentration that gives a robust but not oversaturated signal (typically 5-20 fold induction over baseline). This will make it easier to detect inhibitory effects.
-
-
Possible Cause 3: Issues with Transfection. Low transfection efficiency of the reporter plasmids will lead to a weak signal and poor signal-to-noise ratio.
-
Solution: Optimize your transfection protocol. Use a positive control for transfection (e.g., a constitutively active GFP plasmid) to visually check efficiency. Normalize the experimental firefly luciferase signal to a co-transfected Renilla luciferase signal to control for variations in cell number and transfection efficiency.[8]
-
Problem: Western blot results for phosphorylated IκBα (p-IκBα) are inconsistent or show no change.
-
Possible Cause 1: Timing is Critical. The phosphorylation of IκBα is a rapid and transient event, typically peaking within 5-30 minutes after stimulation (e.g., with TNF-α).
-
Solution: Perform a detailed time-course experiment. After pre-treating with this compound, stimulate the cells and harvest lysates at multiple early time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the peak phosphorylation event and its inhibition.
-
-
Possible Cause 2: Protein Degradation. Phosphorylated proteins can be unstable.
-
Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation and process them quickly.
-
-
Possible Cause 3: Antibody Issues. The primary antibody for the phosphorylated protein may not be specific or sensitive enough.
-
Solution: Validate your antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and blocking conditions. Always probe the same membrane for total IκBα and a loading control (e.g., GAPDH) to confirm that the changes are specific to the phosphorylated form.
-
Caption: Experimental workflow for optimizing this compound concentration.
Quantitative Data Summary
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound on Cell Viability
| Cell Line | Cell Type | IC50 Value (µM) | Duration (hours) | Citation |
| Panc-1 | Human Pancreatic Cancer | 2.88 | 48 | [3] |
| Aspc | Human Pancreatic Cancer | 4.76 | 48 | [3] |
| HPDE | Non-transformed Pancreatic Epithelial | 58.12 | 48 | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~3 | Not Specified | [5] |
| P3#GBM | Primary Glioblastoma | 2.29 | 48 | [6] |
| U251 | Glioblastoma | 3.05 | 48 | [6] |
| A172 | Glioblastoma | 6.21 | 48 | [6] |
| NHA | Normal Human Astrocyte | 32.66 | 48 | [6] |
Table 2: Experimentally Validated Concentrations of this compound for Pathway Inhibition
| Cell Line(s) | Assay | Effective Concentration (µM) | Observed Effect | Citation |
| Panc-1, Aspc | NF-κB Luciferase Reporter | Not specified, but significant reduction shown | Reduced constitutive NF-κB activity | [3] |
| Panc-1, Aspc | Western Blot | 5 | Decreased phosphorylation of IκBα | [3] |
| LPS-stimulated Macrophages | Western Blot | Not specified, but dose-dependent effect | Hindered IκBα phosphorylation and p65 nuclear translocation | [2] |
| U251, A172 | Invasion Assay | 2 - 4 | Significantly inhibited cell invasion | [6] |
| RPMI8226 | Western Blot | 4 - 8 | Reduced phosphorylation of PI3K and Akt | [9][10] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of RBG or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[6]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: NF-κB Dual-Luciferase Reporter Assay
-
Co-transfection: In a 24-well plate, seed cells to be 70-80% confluent on the day of transfection. Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.[3]
-
Incubation: Allow cells to recover and express the plasmids for 24 hours post-transfection.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 10 hours).[3]
-
Stimulation: Induce the NF-κB pathway by adding an agonist like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for the optimal duration (e.g., 6-8 hours). Include an unstimulated control.
-
Lysis: Wash cells with PBS and lyse them using Passive Lysis Buffer.
-
Measurement: Measure firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase assay system and a luminometer.[3]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the unstimulated control.
Protocol 3: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~80% confluency, pre-treat with the desired concentration of this compound for 12-24 hours.
-
Stimulation & Lysis: Stimulate cells with an agonist (e.g., TNF-α) for a short duration (e.g., 15-30 minutes for p-IκBα). Immediately wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.[9]
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts and/or a loading control.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses transforming growth factor-β-activated kinase 1-mediated nuclear factor-κB activity through protein kinase C-dependent inhibition of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Analysis of Resibufogenin and its Metabolites in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of detecting Resibufogenin and its metabolites in plasma samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound and its metabolites in plasma samples using LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | For LLE: - Optimize the organic solvent system. Ethyl acetate or methyl tert-butyl ether are common choices.[1]- Adjust the pH of the aqueous phase to ensure this compound and its metabolites are in a neutral form for better partitioning into the organic layer.- Increase the vortexing/mixing time and the number of extraction cycles.For SPE: - Ensure proper conditioning and equilibration of the SPE cartridge (e.g., C8 or C18).[2][3]- Optimize the wash and elution solvents. A weak wash solvent (e.g., water with 5% methanol) removes interferences without eluting the analytes, while a strong elution solvent (e.g., methanol) is needed for complete recovery.[3]- Check for breakthrough by analyzing the wash and loading fractions. |
| Analyte Instability: Degradation of this compound or its metabolites during sample preparation or storage. | - Keep plasma samples frozen at -80°C until analysis.[4]- Minimize freeze-thaw cycles.[4]- Process samples on ice to reduce enzymatic activity.- Investigate the stability of analytes in the extraction solvents and final reconstituted solution. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-eluting Endogenous Components: Phospholipids, salts, and other plasma components can interfere with the ionization of the target analytes. | - Improve Sample Cleanup: - Utilize a more rigorous SPE protocol with optimized wash steps.[3] - Perform a protein precipitation step prior to extraction.[5]- Optimize Chromatography: - Adjust the gradient elution to better separate the analytes from the matrix components. - Use a guard column to protect the analytical column.- Mass Spectrometry: - Employ a divert valve to direct the flow to waste during the elution of highly interfering components. - Use a stable isotope-labeled internal standard (if available) to compensate for matrix effects. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Chromatographic Issues: Column degradation, inappropriate mobile phase, or secondary interactions. | - Column: - Use a new column or flush the existing column. - Ensure the column is appropriate for the analysis (e.g., a reversed-phase C18 column).[6][7]- Mobile Phase: - Ensure the mobile phase is properly prepared and degassed. - Adjust the percentage of formic acid (typically 0.1%) to improve peak shape.[7][8] - Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid solvent effects. |
| Low Sensitivity/Poor Signal-to-Noise Ratio | Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion selection, collision energy, or source parameters. | - Optimize MS Parameters: - Perform infusion experiments with standard solutions of this compound and its metabolites to determine the optimal precursor and product ions and collision energies. - Optimize source parameters such as capillary voltage, gas flow, and temperature.- Sample Concentration: - Evaporate the final extract to dryness and reconstitute in a smaller volume of a solvent compatible with the mobile phase. |
| Inconsistent Results/High Variability | Inconsistent Sample Preparation: Variations in extraction procedure, pipetting errors, or sample handling. | - Use an automated sample preparation system for better reproducibility.[9]- Ensure consistent timing for all steps of the manual extraction process.- Use a calibrated pipette and proper pipetting techniques.- Include quality control (QC) samples at low, medium, and high concentrations to monitor the performance of the assay.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation technique for this compound and its metabolites in plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used. LLE with solvents like methyl tert-butyl ether is a simpler and faster method.[1] SPE, often using C18 cartridges, can provide cleaner extracts, which is beneficial for reducing matrix effects.[2] The choice depends on the required sample cleanliness and throughput.
Q2: Which type of HPLC/UPLC column is recommended for the separation?
A2: A reversed-phase C18 column is commonly used for the separation of this compound and its metabolites.[6][7] Columns with smaller particle sizes (e.g., 1.7 µm or 1.8 µm) as used in UPLC systems can offer better resolution and faster analysis times.[7][8]
Q3: What are the typical mobile phases for chromatographic separation?
A3: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.05% or 0.1%), is a common mobile phase system.[6][7] The formic acid helps to improve peak shape and ionization efficiency.
Q4: What are the major metabolites of this compound I should look for?
A4: The primary metabolic pathways for this compound include hydroxylation, dihydroxylation, dehydrogenation, and isomerization.[6][10] Key metabolites that have been identified in plasma include 3-epi-resibufogenin, hydroxylated-resibufogenin, and dihydroxylated-resibufogenin.[6][11]
Q5: What mass spectrometry settings are appropriate for detection?
A5: Electrospray ionization (ESI) in the positive ion mode is typically used.[6] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
Q6: How can I minimize the impact of freeze-thaw cycles on my plasma samples?
A6: It is crucial to minimize the number of freeze-thaw cycles as they can lead to the degradation of analytes.[4] It is recommended to aliquot plasma samples into smaller volumes after collection and before freezing, so that a fresh aliquot can be used for each experiment.
Experimental Protocols
Detailed Methodologies for Key Experiments
The following tables summarize typical experimental conditions for the analysis of this compound and its metabolites in plasma, based on published literature.
Table 1: Sample Preparation (Liquid-Liquid Extraction)
| Step | Procedure |
| 1. Aliquoting | Transfer 200 µL of plasma sample into a polypropylene tube. |
| 2. Internal Standard | Add 10 µL of the internal standard solution (e.g., Digoxin-D3 at 10 ng/mL).[1] |
| 3. Extraction | Add 1 mL of methyl tert-butyl ether.[1] |
| 4. Mixing | Vortex mix for 2 minutes. |
| 5. Centrifugation | Centrifuge at 13,000 rpm for 15 minutes.[1] |
| 6. Supernatant Transfer | Transfer the upper organic layer to a clean glass tube. |
| 7. Evaporation | Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1] |
| 8. Reconstitution | Reconstitute the residue in 100 µL of the initial mobile phase. |
Table 2: UPLC-MS/MS Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or similar |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Acetonitrile[8] |
| Mobile Phase B | 0.1% Formic acid in Water[8] |
| Flow Rate | 0.3 - 0.4 mL/min[6][8] |
| Gradient Elution | A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration. |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 35 - 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound and Key Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 385.5 | 349.2[6] |
| 3-epi-Resibufogenin | 385.24 | 349.21[6] |
| Hydroxylated-Resibufogenin | 401.23 | 365.21[6] |
| Dihydroxylated-Resibufogenin | 417.23 | 285.21[6] |
| Internal Standard (Example) | Varies depending on the IS used | Varies |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Development of a new ultra‐high‐performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. peerj.com [peerj.com]
- 5. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. agilent.com [agilent.com]
- 10. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and identification of phase I metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the selective cytotoxicity of Resibufogenin against cancer cells.
Welcome to the technical support center for Resibufogenin research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and enhance the selective anti-cancer effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-cancer activity?
This compound (RBG) is a major bioactive compound from the traditional Chinese medicine Chansu, derived from toad venom.[1][2] Its anti-cancer effects are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and necroptosis in various cancer cells.[1][2][3] RBG has demonstrated cytotoxic effects against a range of cancers, including gastric, colorectal, pancreatic, breast, ovarian, and glioblastoma.[1][2][4][5]
Q2: this compound has poor water solubility. How can I improve its delivery in my experiments?
The poor aqueous solubility of this compound is a known challenge that can impact its bioavailability and therapeutic efficacy. To overcome this, researchers have successfully utilized nanoparticle-based drug delivery systems. For instance, encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA)-d-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles (RPTN) has been shown to enhance its effects in liver cancer therapy and increase its safety profile.[6]
Q3: I am observing toxicity in normal cells. How can I enhance the selective cytotoxicity of this compound against cancer cells?
While this compound has shown some selective cytotoxicity, off-target effects can occur.[4] Strategies to enhance selectivity include:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.
-
Targeted Drug Delivery: Employing nanoparticle systems can facilitate targeted delivery to tumor tissues, minimizing exposure to healthy cells.[6]
-
Dose Optimization: Careful dose-response studies are crucial to identify a therapeutic window that maximizes cancer cell death while minimizing toxicity to normal cells. For example, in pancreatic cancer studies, the IC50 value for normal pancreatic epithelial cells was found to be 10-20 times higher than for pancreatic cancer cells, indicating a degree of selective cytotoxicity.[4]
Q4: My results for this compound-induced cell death are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound. It is crucial to establish a baseline IC50 for your specific cell line.
-
Compound Stability: this compound can be unstable under strong acidic or alkaline conditions.[2] Ensure proper storage and handling of the compound and prepare fresh solutions for each experiment.
-
Mechanism of Cell Death: this compound can induce apoptosis, necroptosis, or cell cycle arrest depending on the cancer type and cellular context.[2][3] It is important to use multiple assays to assess the different modes of cell death. For instance, in colorectal cancer cells, this compound has been shown to induce necroptosis, which is a form of programmed necrosis.[3]
Troubleshooting Guides
Problem 1: Low Efficacy or High IC50 Value
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Prepare this compound in a suitable solvent like DMSO at a high concentration stock and then dilute it in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Consider using a nanoparticle formulation if solubility issues persist.[6] |
| Cell Line Resistance | Some cancer cells may exhibit resistance. Investigate the expression levels of key target proteins or pathways in your cell line, such as the PI3K/Akt or NF-κB pathways.[1][4] Consider combination therapies to overcome resistance. |
| Incorrect Dosage | Perform a comprehensive dose-response analysis to determine the optimal concentration range for your specific cell line and experimental conditions. |
Problem 2: Inconsistent Apoptosis/Cell Death Results
| Possible Cause | Troubleshooting Step |
| Different Cell Death Mechanisms | This compound can induce different forms of cell death. Use a combination of assays to get a complete picture. For example, use Annexin V/PI staining for apoptosis, and assess necroptosis by measuring the expression of RIPK3 and MLKL.[3] In some cases, this compound may primarily induce cell cycle arrest rather than immediate cell death.[7][8][9] |
| Experimental Timing | The timing of analysis is critical. Perform a time-course experiment to identify the optimal time point for observing apoptosis or other cell death markers after this compound treatment. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| RPMI8226 | Multiple Myeloma | 7.694 µM | 48 h | [10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 3 µM | Not Specified | [11] |
| MGC-803 | Gastric Carcinoma | 4 µM, 2 µM, 1 µM | 12 h, 24 h, 48 h | [12] |
| P3#GBM | Glioblastoma | ~2-4 µM | 24-72 h | [13] |
| U251 | Glioblastoma | ~2-4 µM | 24-72 h | [13] |
| A172 | Glioblastoma | ~2-4 µM | 24-72 h | [13] |
| Panc-1 | Pancreatic Cancer | < 10 µmol/L | Not Specified | [4] |
| Aspc | Pancreatic Cancer | < 10 µmol/L | Not Specified | [4] |
| HPDE | Normal Pancreatic Epithelial | 58.12 µmol/L | Not Specified | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.
Key Signaling Pathways and Experimental Workflows
This compound-Induced G1 Phase Arrest
This compound can induce G1 phase cell cycle arrest in cancer cells by promoting the proteasomal degradation of Cyclin D1.[7][8][9] This process is mediated by the activation of glycogen synthase kinase-3β (GSK-3β).[9] The downregulation of Cyclin D1 leads to the hypophosphorylation of the Retinoblastoma (RB) protein, which in turn halts the cell cycle at the G1/S transition.[7][8]
Caption: this compound-induced G1 phase cell cycle arrest pathway.
This compound-Induced Apoptosis in Pancreatic Cancer
In pancreatic cancer cells, this compound induces apoptosis by inhibiting the NF-κB signaling pathway.[4] This is achieved through the downregulation of transforming growth factor-β-activated kinase 1 (TAK1) and suppression of IκB kinase activity, which is associated with the inhibition of GSK-3 activity.[4]
Caption: this compound-induced apoptosis in pancreatic cancer cells.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Standard workflow for a cell viability MTT assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, p-RB, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses tumor growth and inhibits glycolysis in ovarian cancer by modulating PIM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver-targeting this compound-loaded poly(lactic-co-glycolic acid)-d-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles for liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells | PLOS One [journals.plos.org]
- 8. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Tumor Effects of Resibufogenin: A Comparative Guide for Preclinical Research
Resibufogenin (RBG), a major bioactive bufadienolide compound extracted from toad venom, has demonstrated significant anti-tumor potential across a range of cancer types in preclinical studies.[1] This guide provides a comparative analysis of this compound's anti-tumor efficacy in animal models, its molecular mechanisms, and detailed experimental protocols to support researchers, scientists, and drug development professionals in validating its therapeutic effects.
Comparative Efficacy of this compound in Preclinical Models
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), necroptosis, and cell cycle arrest, as well as the inhibition of tumor angiogenesis (the formation of new blood vessels).[1][2] Preclinical studies in xenograft and orthotopic mouse models have validated its ability to suppress tumor growth and metastasis in various cancers, including colorectal, breast, pancreatic, and ovarian cancer.[3][4][5][6]
For a direct comparison of cytotoxic potency, the half-maximal inhibitory concentration (IC50) is a key metric. While direct head-to-head in vivo studies are specific to their experimental design, in vitro IC50 values provide a standardized measure of potency against various cancer cell lines. Below is a comparison of this compound with other common bufadienolides.
Table 1: Comparative Cytotoxicity (IC50) of Bufadienolides in Prostate Cancer Cell Lines
| Compound | PC-3 Cell Line IC50 (µM) | DU145 Cell Line IC50 (µM) |
| This compound | < 0.5 | < 0.5 |
| Bufalin | < 0.02 | < 0.02 |
| Cinobufagin | < 0.02 | < 0.02 |
| Telocinobufagin | < 0.5 | < 0.5 |
Data sourced from a comparative analysis of bufadienolides. A lower IC50 value indicates higher potency.[7]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Models
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer | Athymic nude mice with Aspc cell xenografts | This compound (10 mg/kg or 20 mg/kg) via intragastric administration daily for 20 days. | Significant inhibition of tumor xenograft growth compared to the vehicle group. No significant difference in body weight. | [4] |
| Triple-Negative Breast Cancer (TNBC) | BALB/c mice with 4T1 cell orthotopic model | This compound (10 mg/kg/day) via intraperitoneal injection for 12 days. | Promising antitumor effect through antiangiogenesis without obvious toxicity. | [6] |
| Colorectal Cancer | BALB/c-nu mice with SW480 cell xenografts | Not specified | Significantly suppresses tumor growth and liver metastasis. | [3] |
| Ovarian Cancer | Xenograft mice models | Not specified | Validated anti-growth and pro-apoptotic effects. | [5] |
Key Signaling Pathways Modulated by this compound
This compound's anti-tumor activity is linked to its ability to modulate critical signaling pathways that control cell survival, proliferation, and death.
One of the well-documented mechanisms is the inhibition of angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is crucial for the growth of most solid tumors.
Caption: this compound inhibits angiogenesis by competitively binding to the ATP site of VEGFR2, preventing its phosphorylation and blocking downstream signaling.
Another key mechanism is the induction of a form of programmed cell death called necroptosis in colorectal cancer. This is mediated by the upregulation of Receptor-Interacting Protein Kinase 3 (RIPK3).[3]
Experimental Protocols for Preclinical Validation
Detailed and reproducible methodologies are critical for validating the anti-tumor effects of this compound. Below are representative protocols for key in vivo experiments.
Orthotopic Breast Cancer Mouse Model
This protocol is adapted from studies evaluating this compound in triple-negative breast cancer.[6]
-
Cell Lines and Animals:
-
4T1 murine breast cancer cells are used.
-
Female BALB/c mice (6-8 weeks old) are utilized. All animal procedures must be approved by an institutional Animal Ethics Committee.
-
-
Tumor Inoculation:
-
Harvest 4T1 cells during the logarithmic growth phase.
-
Resuspend cells in a sterile phosphate-buffered saline (PBS) solution.
-
Inoculate 1x10^6 cells in 100 µL of PBS into the mammary fat pad of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly by measuring tumor length and width with calipers. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Once tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (n=6 per group).
-
Treatment Group: Administer this compound (e.g., 10 mg/kg/day) dissolved in an appropriate vehicle (e.g., oil) via intraperitoneal (i.p.) injection.
-
Control Group: Administer the vehicle only, following the same schedule and route.
-
Continue treatment for a defined period (e.g., 12-21 days). Monitor body weight and tumor volume every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors, weigh them, and fix them in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and angiogenesis markers like CD31).
-
Homogenize a portion of the tumor tissue for protein analysis (Western blot) to assess the expression and phosphorylation of target proteins (e.g., VEGFR2, FAK, Src).
-
Pancreatic Cancer Xenograft Model
This protocol is based on studies of this compound's effect on pancreatic tumor xenografts.[4]
-
Cell Lines and Animals:
-
Human pancreatic cancer cells (e.g., Aspc) are used.
-
Female athymic nude mice (BALB/c-nu/nu, 6-8 weeks old) are required to prevent graft rejection.
-
-
Tumor Inoculation:
-
Subcutaneously inoculate 5 × 10^6 Aspc cells in 100-200 µL of a mixture of medium and Matrigel into the flank of each mouse.
-
-
Treatment Protocol:
-
Allow tumors to grow to a palpable size (e.g., after 7 days).
-
Randomize mice into vehicle, low-dose RBG (e.g., 10 mg/kg), and high-dose RBG (e.g., 20 mg/kg) groups.
-
Administer the drug daily via intragastric injection for the duration of the study (e.g., 20 days).
-
Monitor tumor size and body weight throughout the experiment.
-
-
Endpoint Analysis:
-
After the final treatment, sacrifice the animals.
-
Excise, weigh, and photograph the tumors.
-
Process tumors for immunohistochemical or Western blot analysis to investigate the molecular mechanisms, such as the inhibition of the TAK1 or GSK-3 pathways.[4]
-
Caption: Standard experimental workflow for evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses tumor growth and inhibits glycolysis in ovarian cancer by modulating PIM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Resibufogenin vs. Digitoxin: A Comparative Guide on Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of resibufogenin and digitoxin, focusing on their inhibitory effects on the Na+/K+-ATPase enzyme. Both compounds are potent cardiac glycosides, but they belong to different subclasses—this compound is a bufadienolide, and digitoxin is a cardenolide. Their interaction with Na+/K+-ATPase, a crucial transmembrane protein responsible for maintaining cellular ion homeostasis, is a key determinant of their physiological and therapeutic effects. This comparison is supported by experimental data on their inhibitory potency, the signaling pathways they modulate, and the methodologies used to assess their activity.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme by 50%. The following table summarizes the available IC50 values for this compound and digitoxin concerning their inhibition of Na+/K+-ATPase. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented values are collated from various sources.
| Compound | Enzyme Source/Isoform | IC50 | Reference |
| This compound | Not specified (inferred from anticancer activity) | Not directly reported for enzyme inhibition. Cytotoxicity IC50 in various cancer cell lines, where Na+/K+-ATPase is a target, ranges from the nanomolar to low micromolar scale. | [1] |
| 5β-hydroxylated-resibufogenin (metabolite) | Na+/K+-ATPase | Acts as an inhibitor (specific IC50 not provided). | |
| Digitoxin | Porcine cerebral cortex Na+/K+-ATPase (high affinity isoform) | 7.06 x 10⁻⁷ M (0.706 µM) | [2] |
| Porcine cerebral cortex Na+/K+-ATPase (low affinity isoform) | 1.87 x 10⁻⁵ M (18.7 µM) | [2] | |
| Porcine cerebral cortex Na+/K+-ATPase | 0.23 µM | [3] | |
| Na+/K+-ATPase (from A549 cells) | ~40 nM (0.04 µM) | [4] | |
| Na+/K+-ATPase (from MDA-MB-231 cells) | ~164 nM (0.164 µM) | [4] |
Note: The IC50 values for digitoxin vary depending on the tissue source of the enzyme and the specific isoforms present. The α subunit of Na+/K+-ATPase has multiple isoforms (α1, α2, α3), which exhibit different sensitivities to cardiac glycosides.
Experimental Protocols: Na+/K+-ATPase Inhibition Assay
A common method to determine the Na+/K+-ATPase inhibitory activity of compounds like this compound and digitoxin is the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and Pi, a reaction that is dependent on the presence of Na+, K+, and Mg2+ ions. The amount of Pi produced is directly proportional to the enzyme's activity. By measuring the Pi concentration in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain, or the test compounds this compound and digitoxin), the specific inhibitory activity can be calculated.
Typical Protocol:
-
Enzyme Preparation: A source of Na+/K+-ATPase is required, typically a microsomal fraction prepared from tissues with high enzyme expression, such as the brain cortex or kidney medulla.
-
Reaction Mixture: A reaction buffer is prepared containing optimal concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl) at a physiological pH.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (this compound or digitoxin) or a control vehicle. A parallel set of reactions is prepared with a known Na+/K+-ATPase inhibitor (e.g., ouabain) to determine the ouabain-sensitive ATPase activity, which represents the specific Na+/K+-ATPase activity. A control without any inhibitor is also included to measure total ATPase activity.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Termination and Phosphate Detection: After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped by adding a solution that halts enzymatic activity and facilitates the colorimetric detection of Pi (e.g., a solution containing molybdate and a reducing agent).
-
Measurement: The absorbance of the resulting colored complex is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculation: The concentration of Pi is determined from a standard curve. The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the specific inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams created using the DOT language to visualize the experimental workflow and the signaling pathways affected by Na+/K+-ATPase inhibition.
Discussion of Signaling Pathways
The inhibition of Na+/K+-ATPase by both this compound and digitoxin triggers a cascade of intracellular signaling events. The initial and most direct consequence is an increase in the intracellular sodium concentration.[3] This disrupts the sodium gradient across the cell membrane, which in turn affects the function of other ion transporters, most notably the Na+/Ca2+ exchanger. The reduced efficiency of this exchanger leads to an accumulation of intracellular calcium.
In cardiac muscle cells, this elevation of intracellular calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides like digitoxin.[3]
Beyond this direct ion-mediated effect, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling pathways, including the Src kinase pathway, which can then transactivate the epidermal growth factor receptor (EGFR). This can lead to the activation of downstream cascades such as the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways are known to regulate a wide range of cellular processes, including cell growth, proliferation, and survival.
The activation of these signaling pathways is thought to be responsible for some of the other observed effects of these compounds, such as the anticancer properties of this compound, which have been linked to the induction of apoptosis and the inhibition of the PI3K/Akt and NF-κB signaling pathways.[1]
References
- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Insights into Resibufogenin's Impact on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resibufogenin, a major bioactive compound isolated from the traditional Chinese medicine Chansu (toad venom), has garnered significant attention for its potent anti-cancer activities across a spectrum of malignancies. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This guide provides a comparative overview of the proteomic alterations induced by this compound in cancer cells. While direct, publicly available quantitative proteomics datasets comparing this compound with other therapeutic agents are limited, this document synthesizes the current understanding of its impact on key cellular proteins and signaling pathways, supported by a representative experimental workflow for future comparative proteomic studies.
Data Presentation: Effects of this compound on Key Proteins
| Target Protein/Pathway | Cancer Type | Observed Effect of this compound | Reference Studies |
| PI3K/Akt Signaling | Multiple Myeloma, Gastric Carcinoma | Downregulation of phosphorylated PI3K and Akt | [1][2] |
| NF-κB Signaling | Pancreatic Cancer, Non-small Cell Lung Cancer | Suppression of NF-κB activity | [3][4] |
| Glycolysis | Breast Cancer | Decreased expression of Hexokinase 2 (HK2) | [5] |
| Cell Cycle Regulation | Pancreatic Cancer | Inhibition of Cyclin D1 | [4] |
| Apoptosis | Pancreatic Cancer, Gastric Carcinoma | Increased ratio of Bax/Bcl-2, Caspase activation | [2][4] |
| Metastasis | Multiple Myeloma | Upregulation of E-cadherin, Downregulation of N-cadherin and Vimentin | [1] |
Experimental Protocols
To facilitate future comparative proteomics studies involving this compound, a standard experimental protocol for label-free quantitative proteomics is provided below. This methodology is widely adopted for its broad applicability and deep proteome coverage.
Protocol: Label-Free Quantitative Proteomics of Cancer Cells Treated with this compound
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., Panc-1 for pancreatic cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Treat cells with a predetermined concentration of this compound (e.g., IC50 concentration) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Harvest cells by scraping and wash three times with ice-cold phosphate-buffered saline (PBS).
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges or tips.
-
Elute the purified peptides and dry them under vacuum.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reconstitute dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
-
Separate peptides using a nano-flow high-performance liquid chromatography (nanoLC) system with a reversed-phase column over a gradient of increasing organic solvent concentration.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra for peptide precursor ions and MS2 spectra for fragmentation patterns.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and corresponding proteins.
-
Perform label-free quantification (LFQ) based on the intensity of the precursor ions for each identified peptide.
-
Normalize the protein abundance data across different samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are differentially expressed between this compound-treated and control samples.
-
Conduct bioinformatics analysis (e.g., Gene Ontology and pathway enrichment) on the differentially expressed proteins to identify perturbed biological processes and signaling pathways.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for comparative proteomics.
References
- 1. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses growth and metastasis through inducing caspase-1-dependent pyroptosis via ROS-mediated NF-κB suppression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses tumor growth and Warburg effect through regulating miR-143-3p/HK2 axis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of PIM1 as a key target of Resibufogenin in ovarian cancer.
A Critical Comparison Guide for Researchers
The quest for novel therapeutic targets in ovarian cancer has led to the investigation of numerous compounds, including the traditional Chinese medicine-derived Resibufogenin. For a time, the serine/threonine kinase PIM1 was identified as a key target of this compound's anti-tumor activity in ovarian cancer. However, the foundational study making this claim has since been retracted, necessitating a critical re-evaluation of the evidence.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other PIM1 inhibitors, presenting the available data with necessary scientific context and exploring alternative mechanisms of this compound's action in ovarian cancer.
The Retracted Link: this compound and PIM1
A now-retracted study had previously reported that this compound suppresses tumor growth and inhibits glycolysis in ovarian cancer by downregulating PIM1.[5] The study suggested that this compound treatment led to cell death, cell cycle arrest, and apoptosis in ovarian cancer cells, with PIM1 being the key molecular target.[5] The retraction of this paper[1][2][3][4] means that the direct link between this compound and PIM1 in ovarian cancer is not currently supported by validated scientific literature.
An Alternative Mechanism: The PI3K/AKT Pathway
Independent research offers a different perspective on this compound's mechanism of action in ovarian cancer. A study on ovarian clear cell carcinoma (OCCC) demonstrated that this compound inhibited tumor growth, migration, and invasion by down-regulating the PI3K/AKT and actin cytoskeleton signaling pathways.[6][7][8] This provides a validated alternative avenue through which this compound may exert its anti-cancer effects in this specific subtype of ovarian cancer.
PIM1 Inhibitors: A Comparative Overview
While the direct targeting of PIM1 by this compound is unproven, PIM1 remains a viable target in oncology. Several small molecule inhibitors of PIM kinases have been developed and are under investigation for various cancers. A comparison of their reported potencies is presented below.
| Compound | Target(s) | IC50 (PIM1) | Key Findings in Cancer Models |
| This compound | Primarily PI3K/AKT pathway in OCCC[6][7][8] | Not Applicable | Inhibits proliferation, migration, and invasion of OCCC cells.[6][7][8] |
| SMI-4a | PIM1 selective | 17 nM | Induces cell cycle arrest and apoptosis in various cancer cell lines.[9] Sensitizes ovarian cancer cells to cisplatin.[10] |
| AZD1208 | Pan-PIM (PIM1, PIM2, PIM3) | - | Shows anti-growth effects in liposarcoma and gastric cancer cells.[11][12] |
| TP-3654 | PIM1 selective | - | Demonstrates clinical activity in relapsed/refractory myelofibrosis.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments relevant to the study of this compound and PIM1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate ovarian cancer cells (e.g., SKOV3, OVCAR-3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, SMI-4a) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIM1, p-AKT, AKT, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay measures the activity of a specific kinase and the inhibitory effect of a compound.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant PIM1), a suitable substrate (e.g., a specific peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., SMI-4a).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Pathways and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams are provided.
References
- 1. Retraction Note to: this compound suppresses tumor growth and inhibits glycolysis in ovarian cancer by modulating PIM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Relationship - RB1 - inhibits - cell growth [biokb.lcsb.uni.lu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. RETRACTED ARTICLE: this compound suppresses tumor growth and inhibits glycolysis in ovarian cancer by modulating PIM1 [ouci.dntb.gov.ua]
- 5. This compound suppresses tumor growth and inhibits glycolysis in ovarian cancer by modulating PIM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits ovarian clear cell carcinoma (OCCC) growth in vivo, and migration of OCCC cells in vitro, by down-regulating the PI3K/AKT and actin cytoskeleton signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. This compound inhibits ovarian clear cell carcinoma (OCCC) growth in vivo, and migration of OCCC cells in vitro, by down-regulating the PI3K/AKT and actin cytoskeleton signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
A Comparative Analysis of Resibufogenin and Other Nrf2 Activators in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Resibufogenin with other well-established Nuclear factor erythroid 2-related factor 2 (Nrf2) activators, namely Sulforaphane, Dimethyl Fumarate (DMF), and Curcumin. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction to Nrf2 and its Role in Neuroprotection
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress, a key contributor to the pathology of various neurodegenerative diseases. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which collectively enhance the cellular antioxidant capacity and confer neuroprotection.
Comparative Analysis of Nrf2 Activators
This section provides a comparative overview of this compound, Sulforaphane, Dimethyl Fumarate, and Curcumin, focusing on their mechanisms of Nrf2 activation and their efficacy in neuroprotective models.
This compound
This compound, a bufadienolide compound, has demonstrated neuroprotective effects by activating the Nrf2 signaling pathway. It has been shown to covalently bind to cysteine residue 297 (Cys297) of Keap1, leading to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant genes.[1]
Sulforaphane
Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a potent indirect Nrf2 activator. It reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate in the nucleus and activate the transcription of its target genes.
Dimethyl Fumarate (DMF)
Dimethyl Fumarate is an ester of fumaric acid and an approved therapeutic for multiple sclerosis. It is believed to activate Nrf2 by reacting with Keap1 cysteine residues, similar to Sulforaphane, thereby promoting the nuclear translocation of Nrf2 and the expression of antioxidant genes.
Curcumin
Curcumin, a polyphenol from turmeric, exerts its neuroprotective effects through multiple mechanisms, including the activation of the Nrf2 pathway. It has been shown to induce the expression of Nrf2 and its downstream targets, HO-1 and NQO1, although its direct mechanism of interaction with Keap1 is less defined compared to electrophilic activators like Sulforaphane and DMF.[2][3][4][5][6][7][8][9][10]
Quantitative Data on Nrf2 Activation and Neuroprotection
The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of these Nrf2 activators. It is important to note that the experimental conditions, such as cell lines, compound concentrations, and treatment durations, vary between studies, which should be considered when interpreting the data.
Table 1: In Vitro Nrf2 Activation and Target Gene Expression
| Compound | Cell Line | Concentration | Time (hours) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) | NQO1 Expression (Fold Change) | Reference |
| This compound | BV2 | 5 µM | - | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] |
| BV2 | 10 µM | - | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] | |
| BV2 | 20 µM | - | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] | |
| Sulforaphane | Neurons | - | 12 | ~4 | >3 | - | [11] |
| Neurons | - | 24 | >4.5 | >4.5 | - | [11] | |
| Organotypic nigrostriatal cocultures | - | - | - | - | 17 | [12] | |
| Dimethyl Fumarate | Human Astrocytes | 6 µg/mL | 24 | - | > DMF vs. MEF | > DMF vs. MEF | [13] |
| Curcumin | Cerebellar Granule Neurons | 5 µM | 24 | - | ~3 | - | [7] |
| Cerebellar Granule Neurons | 20 µM | 24 | - | 5.4 | - | [7] | |
| Cerebellar Granule Neurons | 30 µM | 24 | - | 4.9 | - | [7] | |
| Human skin fibroblasts | <20 µM | - | Nuclear accumulation | Time and concentration-dependent increase | - | [6] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage | Outcome | Reference |
| This compound | tMCAO rats | 2.6 or 4.0 mg/kg/day | Reduced cerebral infarct volume, restored neurological deficits, mitigated neuronal loss | [1] |
| Sulforaphane | Temporal Lobe Epilepsy rats | - | Significantly decreased neuronal cell death | [14][15][16] |
| Dimethyl Fumarate | Experimental Allergic Encephalomyelitis rats | - | Influenced HO-1 expression at the beginning of the symptomatic phase | [17][18] |
| Curcumin | Traumatic Brain Injury rats | 100 mg/kg | Ameliorated secondary brain injury, reduced oxidative stress and neuronal apoptosis | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Keap1-Nrf2 Signaling Pathway and Activation by this compound
Caption: Keap1-Nrf2 signaling pathway and its activation by this compound.
Experimental Workflow for Western Blot Analysis of Nrf2 Activation
Caption: A typical experimental workflow for assessing Nrf2 activation via Western blot.
Experimental Workflow for ARE-Luciferase Reporter Assay
Caption: Workflow for the Antioxidant Response Element (ARE) luciferase reporter assay.
Detailed Experimental Protocols
Western Blot for Nrf2 Nuclear Translocation and Target Gene Expression
This protocol is a generalized procedure for assessing protein levels of Nrf2 in nuclear and cytoplasmic fractions, as well as total protein levels of downstream targets like HO-1 and NQO1.
-
Cell Culture and Treatment: Plate appropriate neuronal or microglial cells at a suitable density. After adherence, treat the cells with various concentrations of the Nrf2 activator (e.g., this compound, Sulforaphane, DMF, Curcumin) or vehicle control for a predetermined duration.
-
Protein Extraction (Nuclear and Cytoplasmic Fractionation):
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves initial lysis in a hypotonic buffer to release cytoplasmic proteins, followed by centrifugation to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
The nuclear pellet is then lysed with a high-salt nuclear extraction buffer to release nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, or a loading control (e.g., Lamin B for the nuclear fraction, GAPDH or β-actin for the cytoplasmic and total lysates) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the corresponding loading control. Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a relevant neuronal cell line) in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the Nrf2 activator or vehicle control.
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE-luciferase activity for each treatment condition relative to the vehicle-treated control.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay for Neuroprotection
This in vitro model mimics the conditions of ischemic stroke.
-
Cell Culture: Culture neuronal cells or co-cultures of neurons and glial cells in appropriate medium.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free medium.
-
Replace the culture medium with glucose-free medium pre-equilibrated with a hypoxic gas mixture (e.g., 95% N2, 5% CO2).
-
Place the cells in a hypoxic chamber or incubator for a specified duration (e.g., 1-4 hours) to induce ischemic-like conditions.
-
-
Reoxygenation and Treatment:
-
Remove the cells from the hypoxic chamber and replace the glucose-free medium with normal, glucose-containing culture medium.
-
Add the Nrf2 activator at various concentrations to the culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
-
Apoptosis Assays: Assess the extent of apoptosis using techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase-3 activity.
-
-
Data Analysis: Compare the cell viability and apoptosis rates in the treated groups to the OGD/R control group to determine the neuroprotective efficacy of the Nrf2 activator.
Conclusion
This compound, Sulforaphane, Dimethyl Fumarate, and Curcumin all demonstrate neuroprotective potential through the activation of the Nrf2 signaling pathway. While they share a common downstream mechanism of upregulating antioxidant genes, their primary modes of initiating this pathway may differ. The quantitative data presented, though derived from varied experimental contexts, provides a valuable starting point for comparing their relative potencies. For a definitive comparison, future studies should evaluate these compounds side-by-side under identical experimental conditions. The detailed protocols and pathway diagrams included in this guide are intended to facilitate such comparative research and aid in the development of novel neuroprotective therapeutics targeting the Nrf2 pathway.
References
- 1. This compound ameliorates cerebral ischemia-reperfusion injury by modulating microglial redox homeostasis via Keap1-Nrf2-TFR1/ARE axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of anti-inflammatory heme oxygenase-1 in the inhibitory effect of curcumin on the expression of pro-inflammatory inducible nitric oxide synthase in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin induces heme oxygenase-1 in normal human skin fibroblasts through redox signaling: relevance for anti-aging intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin Pretreatment Induces Nrf2 and an Antioxidant Response and Prevents Hemin-Induced Toxicity in Primary Cultures of Cerebellar Granule Neurons of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin provides neuroprotection in model of traumatic brain injury via the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforaphane attenuates phosgene-induced acute lung injury via the Nrf2-HO-1/NQO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Effect of dimethyl fumarate on heme oxygenase-1 expression in experimental allergic encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Resibufogenin-Containing Therapies for Cancer Research
For researchers and drug development professionals exploring novel anti-cancer agents, Resibufogenin, a major active component of traditional Chinese medicines like Huachansu and Cinobufotalin, presents a compelling area of study. This guide provides a comparative analysis of the clinical trial data and safety profile of this compound-containing therapies against standard-of-care treatments for several cancers. It also delves into the preclinical experimental data that underpins its mechanism of action.
Clinical Efficacy and Safety Profile
This compound-containing therapies, such as Huachansu and Cinobufotalin injections, have been predominantly studied as adjunctive treatments to conventional chemotherapy in various cancers. Clinical trials and meta-analyses suggest that these therapies may enhance the efficacy of chemotherapy and improve the quality of life for patients.
Non-Small Cell Lung Cancer (NSCLC)
In advanced NSCLC, the combination of Huachansu or Cinobufotalin injection with platinum-based chemotherapy has been shown to improve clinical outcomes compared to chemotherapy alone.[1][2][3]
Table 1: Comparison of Cinobufotalin + Chemotherapy vs. Chemotherapy Alone in Advanced NSCLC
| Outcome Measure | Cinobufotalin + Chemotherapy | Chemotherapy Alone | Odds Ratio (OR) [95% CI] |
| Objective Response Rate (ORR) | Higher | Lower | 1.84 [1.54-2.18] |
| Disease Control Rate (DCR) | Higher | Lower | 2.09 [1.68-2.60] |
| 1-Year Overall Survival Rate | Higher | Lower | 1.94 [1.42-2.65] |
| 2-Year Overall Survival Rate | Higher | Lower | 2.31 [1.55-3.45] |
| 3-Year Overall Survival Rate | Higher | Lower | 4.69 [1.78-12.39] |
| Quality of Life Improvement | Higher | Lower | 2.64 [1.98-3.52] |
Data from a meta-analysis of 29 randomized controlled trials involving 2300 patients with advanced NSCLC.[2][4]
Safety Profile: The addition of Cinobufotalin injection to chemotherapy has been associated with a reduction in chemotherapy-related adverse events, including neutropenia, thrombocytopenia, nausea, vomiting, and anemia.[1]
Standard of Care for NSCLC: Treatment for NSCLC is stage-dependent and includes surgery, chemotherapy, radiation therapy, targeted therapy, and immunotherapy.[5][6] For advanced NSCLC, platinum-based chemotherapy has been a standard of care.[7][8]
Gastric Cancer
A meta-analysis of 27 randomized controlled trials with 1,939 patients with advanced gastric cancer demonstrated that the combination of Cinobufotalin and chemotherapy significantly improved objective response and disease control rates compared to chemotherapy alone.[9]
Table 2: Comparison of Cinobufotalin + Chemotherapy vs. Chemotherapy Alone in Advanced Gastric Cancer
| Outcome Measure | Cinobufotalin + Chemotherapy | Chemotherapy Alone | Odds Ratio (OR) [95% CI] |
| Objective Response Rate (ORR) | Higher | Lower | 1.88 [1.54-2.31] |
| Disease Control Rate (DCR) | Higher | Lower | 2.05 [1.63-2.58] |
Data from a meta-analysis of 27 trials.[9]
Safety Profile: The combination therapy was found to alleviate chemotherapy-induced adverse events such as nausea, vomiting, diarrhea, and leukopenia.[9]
Standard of Care for Gastric Cancer: The primary treatment for gastric cancer is radical surgery.[10][11] For advanced disease, chemotherapy, including platinum-based regimens, is a mainstay of treatment.[11][12][13]
Hepatocellular Carcinoma (HCC), Pancreatic Cancer
Pilot studies and clinical trials have indicated the potential of Huachansu for disease stabilization with minimal toxicity in patients with hepatocellular carcinoma and pancreatic cancer. In a pilot study, Huachansu was administered to patients with advanced HCC, NSCLC, or pancreatic cancer, and no dose-limiting toxicities were observed, with some patients experiencing prolonged stable disease.
Standard of Care for HCC: Management of HCC is multidisciplinary and includes surgical resection, liver transplantation, tumor ablation, and systemic therapies.[14][15][16]
Standard of Care for Pancreatic Cancer: Surgical resection is the primary curative option for localized pancreatic cancer.[17] For advanced disease, chemotherapy is the standard treatment.[18][19]
Preclinical Mechanisms of Action and Experimental Protocols
In vitro and in vivo studies have begun to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound. These studies provide a foundation for its clinical application and further drug development.
Key Signaling Pathways Targeted by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer progression:
-
PI3K/Akt Signaling Pathway: this compound inhibits the viability, migration, and invasion of multiple myeloma cells by blocking the PI3K/Akt signaling pathway.
-
NF-κB Signaling Pathway: In pancreatic cancer cells, this compound induces apoptosis by inhibiting the constitutive activity of NF-κB.[20]
-
VEGFR2-Mediated Signaling Pathway: this compound suppresses angiogenesis in triple-negative breast cancer by blocking the VEGFR2-mediated signaling pathway.
-
RIP3-Mediated Necroptosis: In colorectal cancer, this compound has been found to suppress tumor growth and metastasis by inducing necroptosis through the RIP3 pathway.[21][22]
-
Ferroptosis: Some studies suggest this compound can trigger ferroptosis in colorectal cancer cells by inactivating GPX4.[23]
References
- 1. The Effectiveness and Safety of Cinobufotalin Injection as an Adjunctive Treatment for Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinobufotalin injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of Huachansu injection combination w...: Ingenta Connect [ingentaconnect.com]
- 4. Cinobufotalin injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Small Cell Lung Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 6. Non-Small Cell Lung Cancer Treatment - NCI [cancer.gov]
- 7. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Cinobufotalin as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastric Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Gastric Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Stomach cancer - Wikipedia [en.wikipedia.org]
- 14. Current Management of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocellular Carcinoma (HCC) Treatment & Management: Approach Considerations, Nonoperative Therapy, Surgical Therapy [emedicine.medscape.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Pancreatic Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 18. Treating Pancreatic Cancer, Based on Extent of the Cancer | American Cancer Society [cancer.org]
- 19. nccn.org [nccn.org]
- 20. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound suppresses colorectal cancer growth and metastasis through RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Resibufogenin's Effects on the Keap1-Nrf2 Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Resibufogenin's effects on the Keap1-Nrf2 signaling pathway alongside other known Nrf2 activators. The information presented is supported by experimental data from peer-reviewed studies, offering a resource for researchers investigating novel modulators of this critical cytoprotective pathway.
Introduction to the Keap1-Nrf2 Axis
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1's ability to target Nrf2 is inhibited, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby upregulating their expression and enhancing cellular defense mechanisms.
This compound as a Modulator of the Keap1-Nrf2 Pathway
Recent research has identified this compound (RBG), a bufadienolide compound, as a novel activator of the Nrf2 signaling pathway.[1] Studies indicate that RBG functions by covalently binding to the Cys297 residue of Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear accumulation, and the subsequent transcription of its target genes.[1]
While the existing data is promising, it is important to note that the detailed molecular mechanism of this compound's effect on the Keap1-Nrf2 axis is primarily based on a single key study. Further independent verification is required to fully substantiate these findings.
Comparative Analysis of Nrf2 Activators
To provide a comprehensive overview, this guide compares the effects of this compound with three well-characterized Nrf2 activators: Sulforaphane, Curcumin, and Dimethyl Fumarate (DMF). The following table summarizes quantitative data from various studies, highlighting the efficacy of these compounds in activating the Nrf2 pathway. Due to the variability in experimental models and conditions across different studies, a direct comparison of potency should be made with caution.
Table 1: Quantitative Comparison of Nrf2 Activator Effects
| Compound | Cell Line | Concentration | Time | Target | Fold Induction (vs. Control) | Reference |
| This compound | BV2 | 5 µM | - | Nrf2, HO-1, NQO1, GCLC, GCLM protein | Dose-dependent increase | [1] |
| BV2 | 10 µM | - | Nrf2, HO-1, NQO1, GCLC, GCLM protein | Dose-dependent increase | [1] | |
| BV2 | 20 µM | - | Nrf2, HO-1, NQO1, GCLC, GCLM protein | Dose-dependent increase | [1] | |
| Sulforaphane | MCF10A | 15 µM | 48h | AKR1C3 protein | 4.8-fold | [2] |
| Curcumin | SH-SY5Y | 5 µM | 3h | Nuclear Nrf2 protein | ~2.5-fold | |
| SH-SY5Y | 5 µM | 24h | NQO1 mRNA | ~2-fold | ||
| SH-SY5Y | 5 µM | 24h | HO-1 mRNA | ~2.5-fold | ||
| Dimethyl Fumarate (DMF) | SH-SY5Y | 20 µM | 3h | Nuclear Nrf2 protein | ~3-fold | |
| SH-SY5Y | 20 µM | 24h | NQO1 mRNA | ~3-fold | ||
| SH-SY5Y | 20 µM | 24h | HO-1 mRNA | ~4-fold |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams, generated using the DOT language, illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for its investigation.
Caption: Keap1-Nrf2 signaling pathway and points of intervention.
Caption: Experimental workflow for investigating Nrf2 activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are summarized protocols for key experiments used to assess the Keap1-Nrf2 pathway.
Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO1
This protocol outlines the steps for detecting protein levels of Nrf2 and its related targets in total cell lysates or nuclear/cytoplasmic fractions.
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial kit or a dounce homogenizer with hypotonic and hypertonic buffers to separate the fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, or NQO1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein bands to a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Real-Time Quantitative PCR (RT-qPCR) for Nrf2, HO-1, and NQO1 mRNA Expression
This protocol details the measurement of mRNA levels for Nrf2 and its target genes.
-
RNA Extraction:
-
Following cell treatment, lyse cells and extract total RNA using a commercial kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Dual-Luciferase Reporter Assay for Nrf2 Transcriptional Activity
This assay measures the ability of a compound to activate the transcriptional activity of Nrf2.
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing an ARE promoter and a Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After transfection, treat the cells with the compound of interest at various concentrations.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity by comparing the normalized luciferase activity of treated cells to that of vehicle-treated control cells.
-
Conclusion
This compound shows promise as a novel activator of the Keap1-Nrf2 signaling pathway. The available data suggests a mechanism involving direct interaction with Keap1, leading to the upregulation of cytoprotective genes. However, to establish this compound as a validated modulator of this pathway, further independent studies are essential. This guide provides a comparative framework and detailed experimental protocols to aid researchers in the continued investigation of this compound and other potential Nrf2 activators, ultimately contributing to the development of new therapeutic strategies for diseases associated with oxidative stress.
References
A Head-to-Head Comparison of Resibufogenin and Cinobufagin in Liver Cancer Models
In the landscape of oncological research, particularly concerning hepatocellular carcinoma (HCC), natural compounds have emerged as a promising frontier for novel therapeutic strategies. Among these, Resibufogenin and Cinobufagin, two bufadienolides derived from toad venom, have garnered significant attention for their potent anti-cancer properties. This guide provides a comprehensive, head-to-head comparison of these two compounds in liver cancer models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Cinobufagin exhibit significant anti-tumor activity in liver cancer models by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival. While direct comparative studies in liver cancer are limited, existing evidence suggests that Cinobufagin may possess greater potency. A study screening various compounds identified both this compound and Cinobufagin as active agents against cancer cells, with Cinobufagin demonstrating a stronger cytotoxic effect. However, it is crucial to note that comprehensive head-to-head studies with quantitative data like IC50 values in a panel of liver cancer cell lines under identical experimental conditions are not yet available in the published literature.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and Cinobufagin in various liver cancer cell lines. It is important to interpret this data with caution, as the experimental conditions may vary between studies.
Table 1: IC50 Values of this compound in Liver Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| Bel7402 | 1–50 nM | Not Specified | [1] |
Table 2: IC50 Values of Cinobufagin in Liver Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| Huh-7 | 5.1 µmol/l | 24 h | [2] |
| HepG2 | Not Specified (viability reduced by up to 65% at 320 ng/L) | 12 h | |
| HepG2 | Not Specified (viability reduced by up to 87% at 320 ng/L) | 24 h | |
| HepG2 | Not Specified (viability reduced by up to 99% at 320 ng/L) | 48 h | |
| HepG2 | IC50 ~25 nM | 24 h | [1] |
Mechanisms of Action: A Comparative Overview
Both compounds exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with signaling pathways essential for tumor growth.
This compound: The anti-cancer activity of this compound is attributed to its ability to induce apoptosis and inhibit cell proliferation.[3] In various cancer models, it has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[3]
Cinobufagin: Cinobufagin's anti-tumor effects in liver cancer are more extensively documented. It has been shown to induce apoptosis through both the Fas- and mitochondria-mediated pathways.[4] Furthermore, Cinobufagin can inhibit the proliferation of liver cancer cells by down-regulating the Akt and ERK pathways while up-regulating the p53 pathway.[5] It also shows a novel mechanism of inducing cuproptosis, a form of regulated cell death dependent on copper.[6] In mutant p53 HCC cells, Cinobufagin's anticancer effects are associated with the inhibition of AURKA and p53 signaling and the activation of p73 signaling.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and Cinobufagin in liver cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This assay is used to assess the dose- and time-dependent effects of this compound and Cinobufagin on the viability of liver cancer cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Liver cancer cells (e.g., HepG2, Huh-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and cultured overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Cinobufagin. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: After incubation, 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with the compounds.
Workflow:
Detailed Steps:
-
Cell Treatment: Liver cancer cells are treated with the desired concentrations of this compound or Cinobufagin for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound and Cinobufagin.
Detailed Steps:
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control to normalize protein expression.[7]
Conclusion
References
- 1. Liver-targeting this compound-loaded poly(lactic-co-glycolic acid)-d-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles for liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer effects of cinobufagin on hepatocellular carcinoma Huh-7 cells are associated with activation of the p73 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinobufagin inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 6. Cinobufagin treatments suppress tumor growth by enhancing the expression of cuproptosis-related genes in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protein-based set of reference markers for liver tissues and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Resibufogenin: A Safety and Operations Guide
Disclaimer: Resibufogenin is classified as a highly toxic substance that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] All handling and disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. This document provides essential guidance and should supplement, not replace, official protocols.
Immediate Safety Principles for this compound Waste
Due to its acute toxicity, all materials that have come into contact with this compound must be treated as hazardous waste.[4] Under no circumstances should this waste be disposed of in standard laboratory trash or discharged into the sewer system.[4][5] The mandatory and sole disposal route is through your institution's designated hazardous waste management program.[4][6]
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[1] All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2]
Step-by-Step Disposal Protocol
The proper segregation of waste is critical to ensure safe handling and disposal. Follow these procedures for different categories of this compound waste.
Liquid Waste Management
This protocol applies to all solutions containing this compound, including stock solutions, experimental media, and solvent rinsates from glassware decontamination.
-
Collection: Collect all liquid waste in a dedicated, shatter-resistant container with a leak-proof, screw-on cap.[7] Do not use containers with corks or parafilm seals.[7]
-
Compatibility: Ensure the container material is compatible with the solvent used. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[4][8]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols indicating "Toxic" or "Fatal".[4][6]
-
Storage: Keep the container sealed at all times, except when adding waste.[8] Store it in a designated and secure hazardous waste accumulation area, within a secondary containment tray or bin.[7]
Solid Waste Management
This procedure is for non-sharp items contaminated with this compound, such as gloves, absorbent pads, weighing papers, and other disposable lab supplies.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a clear plastic bag to allow for visual inspection by waste technicians.[7]
-
Unused Product: Dispose of expired or unused solid this compound in its original manufacturer's container whenever possible.[7][9]
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents as "this compound Contaminated Solid Waste" and listing all associated hazards.
-
Storage: Seal the container or bag and store it in the designated hazardous waste accumulation area.
Sharps Waste Management
This protocol applies to any sharp instrument, such as needles, syringes, pipette tips, or broken glass, contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[4][7]
-
Container Management: Never overfill a sharps container. Seal the container when it is approximately two-thirds full.[10]
-
Labeling: Ensure the sharps container is clearly labeled with "Hazardous Waste," "Sharps," and "this compound," noting the high toxicity.
-
Disposal: The sealed container should be moved to the secure hazardous waste accumulation area for collection by EHS personnel.
Decontamination of Labware and Empty Containers
-
Glassware: Reusable glassware that has been in contact with this compound should be decontaminated. This can be achieved by a triple rinse with a suitable solvent capable of dissolving the compound.[6] The solvent rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6]
-
Empty Containers: Original this compound containers should ideally be reused for compatible waste.[6] If disposal is necessary, they must be triple-rinsed as described above, with the rinsate collected as hazardous waste. After this procedure, consult with your EHS office for final disposal of the container.[6]
Summary of Waste Management Parameters
The following table summarizes key operational parameters for the safe management of this compound waste, based on general hazardous waste guidelines. Always confirm specific time and quantity limits with your local EHS office.
| Parameter | Guideline | Application | Source |
| Waste Labeling | Must include "Hazardous Waste," "this compound," and hazard warnings (Toxic). | All Waste Containers | [4][6] |
| Container Type (Liquid) | Leak-proof, screw-on cap, shatter-resistant, chemically compatible. | Liquid Waste | [7][8] |
| Container Type (Solid) | Leak-proof, lined with a clear bag. | Solid Waste | [7] |
| Container Type (Sharps) | Puncture-resistant, leak-proof. | Sharps Waste | [4][7] |
| Container Status | Must be kept closed except when adding waste. | All Waste Containers | [7][8] |
| Secondary Containment | Required for liquid waste containers. Must hold 110% of primary container volume. | Liquid Waste | [7] |
| Storage Time Limit | Request pickup before institutional limits are reached (e.g., 90 days). | All Waste Containers | [7] |
| Container Fill Limit | Do not fill beyond the neck; request pickup when container is ¾ full. | All Waste Containers | [8][9] |
This compound Waste Disposal Workflow
The diagram below illustrates the decision-making process for the proper segregation and disposal of various types of this compound-contaminated waste.
Caption: Logical workflow for segregating and processing this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 3. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Resibufogenin
Essential safety protocols for the handling and disposal of Resibufogenin, ensuring the protection of laboratory personnel and the integrity of research.
This compound, a potent cardiotonic steroid with significant therapeutic potential, demands meticulous handling due to its high toxicity.[1][2][3] This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when working with this compound to prevent exposure through inhalation, skin contact, or eye contact.[4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-layered impervious disposable gloves (e.g., Nitrile) | Prevents skin contact with the highly toxic compound.[6] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and potential splashes.[4] |
| Respiratory Protection | Suitable respirator (e.g., N95 or P2 mask) | Prevents inhalation of hazardous dust or aerosols, especially when ventilation is inadequate.[5][7] |
| Body Protection | Impervious protective clothing or disposable gown | Provides a barrier against skin exposure.[4][6] |
| Footwear | Closed-toe shoes and overshoes if necessary | Protects against accidental spills.[7] |
Standard Operating Procedure for Handling this compound
Following a stringent, step-by-step operational plan is crucial for minimizing exposure risk during the handling of this compound.
Emergency Procedures: Spill Management
In the event of a this compound spill, a swift and organized response is critical to contain the contamination and prevent exposure.
Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area.[7][8]
-
Post a warning sign to prevent entry.[9]
-
Remove any contaminated clothing carefully.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids.[4][5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated materials (e.g., gloves, wipes, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
Disposal Procedure:
-
Package Waste: Ensure all waste containers are securely sealed.
-
Labeling: Clearly label the waste containers with "Hazardous Waste" and "this compound."
-
Storage: Store the waste in a designated, secure area away from general lab traffic.
-
Collection: Arrange for collection by the institution's environmental health and safety department or a licensed hazardous waste disposal company.
Do not dispose of this compound or its containers in the regular trash or down the drain.[4] Improper disposal can lead to environmental contamination and pose a risk to public health.
References
- 1. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 8. mirasafety.com [mirasafety.com]
- 9. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
